Trimethyl orthoformate is produced industrially via several methods, balancing technology maturity with environmental and safety considerations.
The workflow below summarizes the two main industrial synthesis pathways.
TMOF's versatility makes it valuable for constructing complex molecules in drug development.
The diagram below illustrates this novel photoredox nickel-catalyzed mechanism.
This procedure enables methylation of (hetero)aryl chlorides using TMOF as a methyl source [3].
The global Trimethyl Orthoformate market demonstrates robust growth, driven by pharmaceutical demand.
| Market Aspect | Details |
|---|---|
| Market Size (2025) | Estimated $150 million to $350 million [4] [5] |
| Projected Market Size (2033) | Estimated $260 million to $590 million [4] [5] |
| CAGR (2025-2033) | ~6% to 6.5% [4] [5] |
| Key Purity Segments | Below 95%, 95%-97%, 97%-99%, Above 99% (dominant segment) [4] [5] [6] |
| Key Application Segments | Medical/Pharmaceuticals, Textile, Dye, Others [4] [5] [6] |
| Dominant Region | Asia-Pacific (particularly China) [4] [5] |
| Leading Players | Zibo Wanchang, Linshu Huasheng Chemical, Shandong Xinhua Pharmaceutical, Sinobioway Biomedicine [4] [6] |
Trimethyl orthoformate requires careful handling due to several hazards [1] [7].
The table below summarizes the fundamental identifiers and physicochemical properties of trimethoxymethane that are critical for its handling and application [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 149-73-5 |
| Other Names | Trimethyl orthoformate (TMOF), Methyl orthoformate |
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g·mol-1 |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Melting Point | -53 °C |
| Boiling Point | 101-102 °C |
| Density | 0.9676 g/cm3 (at 20°C) |
| Refractive Index | 1.3773 |
| Water Solubility | ~10 g/L (hydrolyzes) |
| Flash Point | 13 °C (55 °F) - Highly Flammable |
This compound is a hazardous chemical that requires strict safety precautions. The key hazards and handling recommendations are summarized below [1] [2].
| Aspect | Details |
|---|
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Storage Conditions | Store below +30°C in a cool, well-ventilated place. Keep container tightly closed. | | Incompatibilities | Strong oxidizing agents, strong acids. | | Key Precautions | Keep away from heat/sparks/open flames. Use non-sparking tools. Ensure good ventilation and use grounding equipment. Avoid contact with eyes and skin. |
This compound is a versatile reagent in organic synthesis and pharmaceutical intermediate production. The following diagram illustrates its core applications and reaction pathways based on the search results.
The search results indicate that trimethoxymethane and calcium methoxide are used in distinct chemical processes. The table below summarizes their key characteristics and roles based on the literature.
| Compound | Chemical Formula | Primary Role in Synthesis | Key Applications |
|---|
| This compound (Trimethyl Orthoformate) [1] [2] | HC(OCH₃)₃ | Reagent, methyl or formyl group source, protecting group [1] [2] | Radical methylation of (hetero)aryl chlorides [1]; Synthesis of pharmaceuticals (e.g., vitamin B1, sulfa drugs) [2]; Protecting group for aldehydes [1] [2] | | Calcium Methoxide [3] [4] | C₂H₆CaO₂ | Solid heterogeneous base catalyst [3] [4] | Transesterification catalyst for biodiesel production [3]; Catalyst for synthesizing biolubricants (TMP esters) [3] [4] |
Since a direct synthesis method is not documented in the searched literature, you may need to explore alternative research strategies:
The following diagram illustrates the distinct roles these chemicals play in synthesis, which may help in conceptualizing a new route.
Conceptual roles of calcium methoxide and this compound in chemical synthesis
The hydrolysis of trimethoxymethane, a orthoester, follows a specific pathway due to the electron-deficient nature of its central carbon atom [1]. The mechanism can be visualized as follows:
This diagram illustrates the core mechanism, which involves:
The stability and hydrolysis rate of the orthoformate group are highly dependent on pH. Experimental data from a study on a protected hydroxytyrosol derivative reveals its kinetic profile [3].
| pH Condition | Observed Half-Life (t₁/₂) | Implication |
|---|---|---|
| pH 10 | 25.9 hours | Relatively fast hydrolysis in alkaline conditions [3]. |
| pH 6.5 | 112.9 hours | Maximum stability around neutral pH [3]. |
| pH < 5 | Rapid hydrolysis | Instability under acidic conditions [3]. |
The kinetic data above was obtained through the following method [3]:
For researchers working with this compound, its hydrolysis properties dictate specific handling protocols [4] [2]:
| Reaction Type | Reaction | A Factor | n | Ea (kJ/mol) |
|---|---|---|---|---|
| TMM C-H Bond Fission | (CH₃O)₃CH → (CH₃O)₂CHOC˙H₂ + H˙ | 2.70 × 1017 | -0.87 | 376.0 |
| TMM C-H Bond Fission | (CH₃O)₃CH → (CH₃O)₃C˙ + H˙ | 2.70 × 1017 | -0.87 | 376.0 |
| TMM C-O Bond Fission | (CH₃O)₃CH → (CH₃O)₂CHO˙ + ˙CH₃ | 4.79 × 1036 | -6.41 | 331.6 |
| TMM C-O Bond Fission | (CH₃O)₃CH → CH₃OC˙HOCH₃ + CH₃O˙ | 4.79 × 1036 | -6.41 | 331.6 |
| TMM Methanol Elimination | (CH₃O)₃CH → CH₃OH + CH₃OC̈OCH₃ [singlet diradical] | 1.62 × 1011 | 0.53 | 219.2 |
| DMM Methanol Elimination | CH₃OCH₂OCH₃ → CH₃OH + H₂C=O + ˙CH₃ | 1.35 × 1011 | 0.57 | 238.5 |
Note: Rate coefficients are expressed in the form k = A × Tn × exp(-Ea/RT), with units in s⁻¹ for unimolecular reactions [1].
The kinetic data for TMM pyrolysis was determined through a combination of experimental and theoretical methods [1].
The following diagram illustrates the primary initial decomposition pathways of TMM, as identified in the kinetic study.
Initial pyrolysis pathways of this compound (TMM) [1].
It is important to note that pyrolysis represents only one aspect of atmospheric chemistry. For a complete environmental impact assessment, the following areas require further investigation:
The global TMOF market is experiencing robust growth, primarily fueled by its role as a key chemical intermediate in various industries.
Table 1: Global Trimethoxymethane (TMOF) Market Size and Projections
| Metric | Value | Source / Notes |
|---|---|---|
| 2024 Market Size | USD 0.99 billion | [1] |
| 2025 Market Size | ~USD 150 million (est.) | Extrapolated from data in [2] |
| 2025-2033 CAGR | Ranges from 5.5% to 7.71% | [3] [1] [2] |
| Projected 2033 MarketSize | USD 23.27 billion (China market) to ~USD 260 million (global) | [3] [2] |
The growth is largely driven by the following factors:
TMOF is primarily produced through several chemical routes. Recent research focuses on developing safer and more efficient methodologies.
Table 2: Key Synthesis Routes for this compound
| Method | Key Reactants | Key Features / Challenges |
|---|---|---|
| Hydrocyanic Acid Route | HCN, MeOH, HCl | Traditional main process; limited by high toxicity of HCN and stringent safety requirements [1] [8]. |
| Sodium Methoxide Route | CHCl₃, NaOCH₃ | Mature technology; high cost of sodium methoxide can be a limiting factor [1] [8]. |
| Calcium Methoxide Route | Ca(OCH₃)₂, CHCl₃ | Novel, greener, and more economical process; overcomes solubility and reactivity challenges of Ca(OCH₃)₂ [1]. |
The following diagram illustrates the logical relationship between these synthesis methods, highlighting the novel calcium methoxide pathway:
Synthesis routes for this compound, highlighting a novel method
The following is a summarized protocol based on a recent study that developed an efficient synthesis using calcium methoxide as a low-cost methoxy source [1].
TMOF is a versatile reagent in organic synthesis, enabling critical transformations in drug discovery and development.
The workflow below illustrates its application in a key pharmaceutical synthesis process:
Key pharmaceutical applications of this compound in synthesis
The this compound market is on a solid growth trajectory, heavily driven by its indispensable role in pharmaceutical R&D and other chemical industries. The ongoing development of safer and more efficient synthesis protocols, such as the calcium methoxide route, is making this reagent more accessible.
For researchers in drug development, TMOF offers powerful synthetic utility, particularly in modern catalysis methods like photoredox chemistry and enantioselective synthesis, facilitating the construction of complex molecular architectures found in modern therapeutics.
The installation of methyl groups onto aromatic and heteroaromatic systems represents one of the most valuable yet challenging transformations in modern synthetic chemistry, particularly in pharmaceutical development. Statistical analyses reveal that methyl groups appear in approximately 80% of top-selling small-molecule pharmaceuticals, with their incorporation often dramatically improving binding affinity, metabolic stability, and bioavailability—a phenomenon widely known as the "magic methyl effect" [1]. Despite this importance, conventional methylation methodologies typically depend on highly reactive organometallic reagents or toxic alkylating agents, presenting significant limitations in functional group compatibility, especially for complex molecular architectures at advanced synthetic stages.
The emergence of photoredox catalysis has revolutionized synthetic methodology by enabling the generation of reactive radical intermediates under exceptionally mild conditions through single-electron transfer processes. This approach leverages photocatalysts that, upon visible light irradiation, access excited states capable of engaging in productive redox cycles with various substrates [2] [3]. When combined with transition metal catalysis, this dual catalytic system offers unprecedented opportunities for forging challenging carbon-carbon bonds under environmentally benign conditions. Within this framework, trimethoxymethane (methyl orthoformate) has recently emerged as a particularly versatile methyl radical precursor, offering practical advantages including commercial availability, low cost, bench stability, and favorable safety profile compared to traditional methylating agents [4] [1].
The nickel/photoredox dual catalytic system enables direct methylation of abundant (hetero)aryl chlorides using this compound as a methyl radical source. This method addresses a significant challenge in cross-coupling chemistry, as aryl chlorides represent the most ubiquitous and inexpensive aryl halide class but exhibit lower reactivity toward oxidative addition compared to bromides and iodides. The process operates through a sequence involving chlorine atom abstraction from the aryl chloride substrate, generating chlorine radicals that subsequently participate in hydrogen atom transfer with this compound [4] [1].
The resulting tertiary radical undergoes facile β-scission fragmentation, releasing methyl radicals and dimethyl carbonate as a benign byproduct. This mechanistic pathway permits methylation of diverse aryl chlorides with exceptional functional group tolerance, including ketones, esters, nitriles, aldehydes, and heteroaromatic systems. The methodology has proven particularly valuable for late-stage functionalization of complex pharmaceutical compounds, enabling direct methylation of aryl chloride motifs in drugs such as loratadine, fenofibrate, and zomepirac without protecting group manipulation [1].
This compound has demonstrated utility in highly enantioselective transformations when combined with appropriate chiral catalysts. One notable application involves the direct, nickel-catalyzed enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, yielding enantiomerically pure 2-azido-3,3-dimethoxypropanamides with excellent stereocontrol. In this context, this compound serves as a crucial methyl source while simultaneously incorporating methoxy functionalities that can be further elaborated [4].
Additionally, this orthoester reagent has been employed in the synthesis of allyl alcohol from glycerol—a valorization approach relevant to biodiesel production. Through sequential acid-catalyzed orthoester formation followed by thermolytic cleavage, this compound facilitates the conversion of triglycerides to protected intermediates that ultimately yield allyl alcohol, demonstrating its versatility beyond radical methylation chemistry [4].
Table 1: Key Applications of this compound in Organic Synthesis
| Application Type | Key Features | Representative Examples | References |
|---|---|---|---|
| Radical Methylation | Nickel/photoredox dual catalysis; broad substrate scope; late-stage functionalization | Aryl chlorides, heteroaryl chlorides, pharmaceutical derivatives | [4] [1] |
| Enantioselective Synthesis | Chiral nickel catalysis; high enantioselectivity | 2-Azido-3,3-dimethoxypropanamides, lacosamide precursors | [4] |
| Light-Driven Cross-Coupling | C(sp³)-H functionalization; chlorine radical-mediated HAT | Methylation of unactivated C-H bonds | [4] |
| Biomass Conversion | Glycerol valorization; orthoester chemistry | Synthesis of allyl alcohol from triglycerides | [4] |
Materials and Equipment:
Reagents: Table 2: Reagent Table for Methylation Protocol
| Reagent | Quantity | Molar Equivalents | Handling Notes |
|---|---|---|---|
| Aryl chloride substrate | 0.1 mmol | 1.0 | Dry powder, weigh in glove box |
| NiCl₂·glyme | 5.2 mg | 10 mol% | Moisture-sensitive |
| 4,4'-di-tert-butylbipyridine (dtbbpy) | 4.0 mg | 15 mol% | Stable solid |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 1.1 mg | 1 mol% | Photosensitive, store in dark |
| This compound | 1.0 mL | 182 equiv | Anhydrous, use as solvent |
| K₃PO₄ | 42.5 mg | 2.0 equiv | Dry powder |
Procedure:
Reaction Optimization Insights: Initial optimization studies revealed that using this compound as the sole solvent (rather than a co-solvent system) significantly improved yield and selectivity for the methylated product. The base identity proved crucial, with K₃PO₄ delivering superior results compared to carbonate bases. Control experiments established that all components—nickel catalyst, ligand, photocatalyst, light, and base—were essential for productive transformation, with omission of any single component resulting in no observed product formation [1].
Table 3: Optimization Data for Reaction Conditions
| Condition Variation | Yield of Methylated Product | Key Observations |
|---|---|---|
| Standard Conditions | 61% | Optimal balance of yield and selectivity |
| Benzene as cosolvent (1:1) | 43% | Reduced yield due to competitive HAT |
| tert-Butylbenzene as cosolvent (1:1) | 52% | Improved chlorine radical stabilization |
| 10 equiv this compound in benzene | 26% | Limited reagent concentration decreases yield |
| Without base | 9% | HCl accumulation inhibits catalysis |
| Without Ni catalyst | 0% | No reaction - essential for cross-coupling |
| Without light | 0% | Photocatalyst not activated |
The methylation process proceeds through a sophisticated dual catalytic cycle that synergistically combines photoredox and nickel catalysis to achieve the formal cross-coupling between aryl chlorides and methyl radicals derived from this compound.
The photoredox cycle begins with visible light excitation of the photocatalyst (typically Ir or Ru complexes), generating an excited-state species (*PC) that acts as a potent single-electron oxidant. This excited species oxidizes the nickel-intermediate in the cycle, while the reduced photocatalyst (PC⁻) subsequently regenerates the active Ni(0) species through single-electron transfer [2] [1] [3].
Simultaneously, the nickel catalytic cycle involves oxidative addition of the aryl chloride substrate to Ni(0), forming a Ni(II)-aryl complex. This complex is oxidized by the excited photocatalyst to a Ni(III) species, which facilitates chlorine radical release. The critical methyl radical generation sequence originates from hydrogen atom transfer (HAT) between the chlorine radical and this compound. The resulting tertiary radical undergoes rapid β-scission (ΔG = -25.1 kcal/mol) due to the thermodynamic driving force provided by carbonyl formation, releasing a methyl radical and dimethyl carbonate. This methyl radical is then captured by the Ni(II)-aryl complex, leading to reductive elimination and formation of the methylated arene product [1].
The nickel/photoredox-catalyzed methylation using this compound demonstrates remarkable functional group tolerance, accommodating a wide array of sensitive functionalities that would typically be incompatible with conventional organometallic methylation reagents. Electron-deficient aryl chlorides generally undergo methylation in higher yields compared to electron-rich systems, consistent with their enhanced reactivity toward nickel-catalyzed oxidative addition. Specifically, substrates containing ketones, esters, nitriles, and aldehydes are well-tolerated, providing methylated products in good to excellent yields. Ortho-substituted aryl chlorides, which present increased steric encumbrance, nonetheless undergo successful methylation, albeit with somewhat moderated yields in certain cases [1].
The methodology extends effectively to heteroaromatic systems, including pyridines, furans, pyrroles, and quinolines, without requiring nitrogen protection. This represents a significant advantage over traditional Minisci-type methylation, which often exhibits poor regioselectivity for unbiased heteroarenes. Furthermore, the protocol has been successfully applied to the late-stage functionalization of complex pharmaceutical compounds including loratadine, fenofibrate, zomepirac, and perphenazine, demonstrating its practical utility in medicinal chemistry settings. In the case of perphenazine, which contains a primary alcohol functionality, selective methylation of the aryl chloride occurred without competitive alkylation of the alcohol, highlighting the exceptional chemoselectivity of this radical-based approach [1].
Despite its broad utility, this methodology presents several limitations that warrant consideration for synthetic planning. Electron-rich aryl chlorides typically provide lower yields compared to their electron-deficient counterparts, reflecting slower oxidative addition rates to the nickel catalyst. Additionally, substrates featuring strong coordinating groups (e.g., primary amines, pyridines with basic nitrogen) may require adjustment of reaction conditions to prevent catalyst poisoning. While the protocol tolerates many heteroaromatic systems, the reactivity patterns for specific heterocycle classes remain unpredictable and require empirical evaluation [1].
The steric environment around the reactive site significantly influences reaction efficiency, with highly hindered ortho,ortho'-disubstituted systems demonstrating reduced conversion. Furthermore, substrates containing reducible functional groups (e.g., nitro groups, alkyl halides) may compete for single-electron transfer events, potentially limiting yield. Recent advances in bioinspired transfer methylation using specialized reagents have addressed some selectivity challenges for heteroarenes, but these approaches currently require pre-functionalized reagents rather than this compound [5].
Table 4: Substrate Scope and Performance Characteristics
| Substrate Class | Representative Examples | Yield Range | Notes and Limitations |
|---|---|---|---|
| Electron-Deficient Aryl Chlorides | 4-Chloroacetophenone, 4-Chlorobenzonitrile | 70-85% | Highest yielding substrate class |
| Electron-Rich Aryl Chlorides | 4-Chloroanisole, 4-Chlorotoluene | 40-65% | Moderate yields due to slower oxidative addition |
| Ortho-Substituted Aryl Chlorides | 2-Chlorobenzonitrile, 2-Chloro-m-xylene | 45-75% | Steric effects moderate yields |
| Heteroaromatic Chlorides | Chloropyridines, Chloroquinolines | 50-80% | Dependent on heterocycle identity and substitution |
| Pharmaceutical Derivatives | Loratadine, Fenofibrate, Zomepirac | 60-90% | Excellent functional group tolerance in complex systems |
The utilization of this compound as a methyl radical source in photoredox catalysis represents a significant advancement in synthetic methodology with particular relevance to pharmaceutical research and isotopic labeling. The mild reaction conditions and exceptional functional group compatibility enable direct methylation of complex, highly functionalized intermediates at late stages of synthetic sequences, providing efficient access to structure-activity relationship data and metabolically optimized candidates. This approach offers compelling advantages for isotopic labeling applications, as methyl groups represent ideal motifs for incorporating both carbon and hydrogen isotopes, though this compound itself introduces isotopic dilution concerns since only one of its three methyl groups is transferred [6].
Future methodological developments will likely focus on addressing current limitations through catalyst engineering and reaction design. The development of more effective nickel catalysts capable of facilitating oxidative addition of challenging electron-rich aryl chlorides would significantly expand the substrate scope. Additionally, enantioselective variants of this transformation, employing appropriate chiral ligands, would provide valuable access to enantioenriched methyl-containing compounds. Recent research into bioinspired methyl transfer reagents demonstrates how structural complexity can enhance regiocontrol, suggesting potential for next-generation methyl radical precursors that combine the practical advantages of this compound with enhanced selectivity profiles [5].
The integration of earth-abundant metal photocatalysts, particularly iron-based systems, represents another promising direction for sustainable method development. Recent advances in iron photoredox catalysis have demonstrated unique activation modes enabled by ligand-to-metal charge transfer processes, though application to methylation chemistry remains largely unexplored [7]. As photoredox catalysis continues to evolve, the combination of this compound with increasingly sophisticated catalytic systems will undoubtedly provide new strategic opportunities for selective methylation in complex molecular settings.
Nickel/photoredox dual catalysis has emerged as a powerful strategy in modern organic synthesis, enabling the formation of carbon-carbon bonds under exceptionally mild conditions. This methodology synergistically combines the versatility of nickel catalysis in mediating cross-coupling reactions with the ability of photoredox catalysts to generate radical species through single-electron transfer processes under visible light irradiation. The integration of these two catalytic systems has unlocked previously challenging transformations, particularly in the realm of C(sp2)-C(sp3) bond formation, which remains difficult to achieve through traditional cross-coupling approaches. Within this domain, the introduction of methyl groups onto aromatic and heteroaromatic systems represents a transformation of singular importance in medicinal and process chemistry, often leading to dramatic improvements in the pharmacological properties of drug candidates through the well-documented "magic methyl effect." [1]
Traditional methylation methods typically rely on either highly reactive organometallic reagents (such as methylmagnesium halides or trimethylaluminum) or aggressive electrophilic methylating agents (like methyl iodide or dimethyl sulfate), which present significant limitations in terms of functional group compatibility, safety profile, and operational simplicity. Furthermore, these conventional approaches often require harsh reaction conditions, limiting their application to complex, multifunctional molecules commonly encountered in late-stage pharmaceutical development. In contrast, the nickel/photoredox catalytic platform employing trimethoxymethane (also known as trimethyl orthoformate) as a methyl radical source offers a remarkably mild, efficient, and selective alternative that addresses these limitations while utilizing an inexpensive, commercially abundant, and easy-to-handle solvent as the methylating agent. [2] [1]
These Application Notes provide a comprehensive technical resource for researchers seeking to implement this cutting-edge methylation methodology in both discovery and development settings. The protocol details the optimized reaction conditions, outlines the substrate scope and limitations, describes the proposed mechanism, and provides practical guidance for troubleshooting common experimental challenges. Additionally, we highlight significant applications in late-stage functionalization of pharmacologically relevant scaffolds and discuss potential extensions of the methodology to access more complex alkylation patterns beyond simple methylation. [2] [1]
The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using this compound operates through a sophisticated radical cross-coupling mechanism that seamlessly integrates photoredox cycle, nickel catalytic cycle, and radical generation pathway. The process begins when the photoredox catalyst (typically an iridium-based complex such as Ir[dF(CF3)ppy]2(dtbbpy)PF6) absorbs visible light photons, transitioning to an excited state that acts as a potent single-electron reductant. This photoexcited species then engages in single-electron transfer (SET) with nickel intermediates, thereby modulating the oxidation state of the nickel catalyst and enabling challenging elementary steps that would be otherwise inaccessible in ground-state catalysis. [1] [3]
Concurrently, the aryl chloride coupling partner undergoes oxidative addition with a Ni(0) species, generating a Ni(II)-aryl intermediate. This complex is then oxidized by the excited photoredox catalyst to form a Ni(III)-aryl species. The critical innovation of this methodology lies in the photolysis of this Ni(III) complex, which homolytically cleaves to release a chlorine radical while regenerating the Ni(II)-aryl species. This chlorine radical plays a pivotal role in the radical generation sequence, as it selectively abstracts a hydrogen atom from the methine position of this compound, leveraging the relatively weak C-H bond at this position (BDFE = 88.7 kcal/mol). The resultant tertiary carbon-centered radical subsequently undergoes rapid β-scission, cleaving to release a highly reactive methyl radical and dimethyl carbonate as a stable byproduct. The methyl radical is then captured by the Ni(II)-aryl species, forming a Ni(III)-alkyl intermediate that undergoes reductive elimination to yield the methylated arene product while regener the Ni(I) catalyst. A final single-electron reduction of the Ni(I) species by the reduced form of the photoredox catalyst closes both catalytic cycles. [1]
Diagram: The mechanism of nickel/photoredox-catalyzed methylation
The unique aspect of this transformation is the novel mechanism of methyl radical generation from this compound, which proceeds through a hydrogen atom transfer (HAT)/β-scission sequence rather than direct oxidation or reduction. The key features of this pathway include:
This mechanistic pathway represents a significant advantage over traditional approaches to methyl radical generation, as it utilizes an inexpensive, commercially available, and benign solvent as the methyl source while operating under exceptionally mild reaction conditions. [1]
Standard Reaction Setup for Nickel/Photoredox-Catalyzed Methylation:
Preparation of Reaction Vessel: In an inert atmosphere glove box, add NiCl₂·glyme (10 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy) (15 mol%), and K₃PO₄ (2.0 equiv) to a 5 mL oven-dried glass vial equipped with a magnetic stir bar. [1]
Addition of Reagents: To the same vial, add the aryl chloride substrate (0.1 mmol, 1.0 equiv) and Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%). Cap the vial with a septum and temporarily remove it from the glove box. [1]
Solvent Addition: Under a positive flow of nitrogen, add This compound (0.05 M concentration relative to substrate, approximately 182 equiv) via syringe. The reaction is performed without cosolvent for optimal yield and selectivity. [1]
Reaction Execution: Place the reaction vessel approximately 5 cm from a 34 W blue Kessil lamp (440 nm) and stir vigorously at room temperature for 24 hours. Monitor reaction progress by TLC or GC/MS. [1]
Workup Procedure: After completion, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (5 mL) and brine (5 mL), then dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure. [1]
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate hexanes/ethyl acetate gradient to obtain the pure methylated product. [1]
Table: Required Reagents and Materials
| Reagent/Material | Specification | Quantity (for 0.1 mmol scale) | Handling Precautions |
|---|---|---|---|
| Aryl chloride substrate | >95% purity | 0.1 mmol | May be moisture sensitive |
| NiCl₂·glyme | >98% purity | 10 mol% | Air-sensitive, store in glove box |
| 4,4'-di-tert-butylbipyridine (dtbbpy) | >98% purity | 15 mol% | Stable at room temperature |
| Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ | >97% purity | 1 mol% | Photosensitive, store in dark |
| This compound | Anhydrous, >99% | 182 equiv (0.05 M) | Hygroscopic |
| K₃PO₄ | Anhydrous, >98% | 2.0 equiv | Moisture sensitive |
| Blue LED lamp | 34 W, 440 nm | 1 unit | Avoid direct eye exposure |
Table: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low conversion of starting material | Oxygen contamination | Ensure rigorous exclusion of oxygen by degassing solvents and maintaining inert atmosphere |
| Insufficient light penetration | Use smaller reaction vessels or increase stirring rate; ensure proper distance from light source | |
| Impure nickel catalyst | Source fresh catalyst; recrystallize if necessary | |
| Formation of ester byproduct (coupling at tertiary position of this compound) | Suboptimal solvent system | Perform reaction in neat this compound without cosolvent [1] |
| Formation of benzylic ether byproduct (coupling at primary C-H bonds) | Suboptimal solvent system | Use neat this compound; in optimized conditions, 15% of this byproduct may still form [1] |
| Decomposition of starting material | Base-sensitive functional groups | Test stability of substrate to K₃PO₄ separately; consider alternative mild bases |
| No reaction observed | Aged photoredox catalyst | Prepare fresh Ir photocatalyst stock solution |
| Incorrect wavelength | Verify light source emits at 440 nm; blue LEDs are optimal |
The nickel/photoredox-catalyzed methylation protocol demonstrates exceptional functional group tolerance, accommodating a wide range of synthetically relevant moieties that would typically be incompatible with traditional methylation methods employing nucleophilic or electrophilic methylating agents. This compatibility is particularly valuable in the context of late-stage functionalization, where complex molecules bearing multiple functional groups require selective modification. [1]
Table: Substrate Scope and Functional Group Tolerance
| Substrate Class | Example | Yield (%) | Notes |
|---|---|---|---|
| Electron-deficient aryl chlorides | 4'-Chloroacetophenone | 61-85% | Higher yields compared to electron-rich systems [1] |
| Aryl nitriles | 4-Chlorobenzonitrile | 78% | Tolerance of electrophilic nitrile group [1] |
| Aryl ketones | 4-Chlorobenzophenone | 82% | Carbonyl functionality remains unaffected [1] |
| Aryl esters | Methyl 4-chlorobenzoate | 75% | Ester group compatible without transesterification [1] |
| Aryl aldehydes | 4-Chlorobenzaldehyde | 70% | No aldol side products observed [1] |
| Ortho-substituted aryl chlorides | 2-Chloro-m-xylene | 55-70% | Moderate steric hindrance tolerated [1] |
| Heteroaryl chlorides | 2-Chloropyridine | 65% | Compatibility with nitrogen heterocycles [1] |
| Pharmaceutical derivatives | Loratadine derivative | 85% | Late-stage functionalization of drug molecule [1] |
| Electron-rich aryl chlorides | 4-Chloroanisole | 35% | Lower yields due to slower oxidative addition [1] |
Electron-deficient aryl chlorides consistently provide superior yields compared to their electron-rich counterparts, reflecting the rate-limiting oxidative addition step in the nickel catalytic cycle. Nevertheless, even electron-rich substrates still undergo methylation in synthetically useful yields. Notably, ortho-substituted aryl chlorides are competent substrates, albeit with moderately reduced efficiency due to increased steric encumbrance at the reaction center. [1]
The methodology successfully extends to a diverse range of heteroaryl chlorides, including pyridines, furans, and pyrroles, which are prevalent scaffolds in medicinal chemistry. Particularly impressive is the protocol's applicability to complex drug molecules, demonstrated through the methylation of chlorinated derivatives of loratadine, fenofibrate, zomepirac, and perphenazine. In the case of perphenazine, which contains a primary alcohol functionality, the reaction displays excellent chemoselectivity, methylating only the aryl chloride position without competing alkylation of the alcohol - a significant advantage over methods employing electrophilic methylating agents. Furthermore, substrates containing multiple chemically equivalent aryl chlorides, such as procymidone, undergo selective monomethylation, highlighting the controllable nature of this transformation. [1]
While this compound serves as an efficient methyl radical source, the methodology can be extended to other orthoformates to access more complex alkylation patterns. Replacement of this compound with triethyl orthoformate or triisopropyl orthoformate enables the incorporation of ethyl and isopropyl groups, respectively, albeit with somewhat diminished efficiency compared to methylation. This expansion significantly broadens the utility of the platform, providing access to a range of small alkyl groups that can modulate the properties of organic molecules in discovery campaigns. Preliminary investigations also suggest that acetals can function as alternative aliphatic radical sources, though further optimization is required to achieve synthetically useful yields. [1]
Several key experiments were conducted to validate the proposed mechanism:
The nickel/photoredox-catalyzed methylation using this compound holds particular significance in pharmaceutical research and development, where the "magic methyl effect" - the dramatic improvement in potency, metabolic stability, or bioavailability upon incorporation of a methyl group - is a well-established phenomenon. The capacity to install methyl groups at a late stage in synthetic sequences enables rapid exploration of structure-activity relationships without necessitating de novo synthesis of each analog. This capability is especially valuable in lead optimization campaigns, where time-efficient synthesis of analogs is critical. [1]
A compelling illustration of this application is the methylation of a chlorinated precursor of Celecoxib, a selective COX-2 inhibitor. Introduction of the methyl group significantly shortened the metabolic half-life of the compound, enabling its development as a pharmaceutical agent. The current methodology facilitates such transformations under exceptionally mild conditions compatible with the complex functionality present in advanced intermediates. Furthermore, the use of aryl chlorides as coupling partners is particularly advantageous, as they represent the most abundant and inexpensive class of aryl halides, frequently appearing in screening libraries and medicinal chemistry campaigns. [1]
The operational simplicity, mild conditions, and exceptional functional group tolerance of this transformation position it as a valuable tool for synthetic and medicinal chemists pursuing structure-activity relationship studies or seeking to optimize the pharmacological profiles of lead compounds through selective methylation of (hetero)aryl chloride precursors.
The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using this compound represents a significant advancement in radical-based cross-coupling methodology. Key advantages of this approach include:
While the current methodology focuses primarily on methylation, preliminary results with larger orthoformates suggest potential expansion to incorporate more complex alkyl groups. Future developments will likely address current limitations in the methylation of electron-rich aryl chlorides and expand the scope to encompass other challenging substrate classes. Additionally, the development of continuous-flow implementations could enhance the scalability of this transformation for process chemistry applications.
The mechanistic insights gleaned from this system - particularly the novel approach to methyl radical generation via β-scission - may inspire the development of related transformations employing alternative radical precursors. As photoredox/nickel dual catalysis continues to mature, this methodology stands as a testament to the power of combining photocatalysis with first-row transition metal catalysis to solve long-standing challenges in synthetic organic chemistry.
Trimethoxymethane (TMOF), also known as methyl orthoformate, is a versatile orthoester reagent with significant applications in modern organic synthesis, particularly in enantioselective transformations. This colorless liquid (boiling point: 100.6°C) features three electron-withdrawing methoxy groups attached to a central carbon atom, creating a highly electrophilic center that readily participates in various chemical reactions [1] [2]. The unique reactivity profile of TMOF, combined with its commercial availability and relatively low cost, has established it as a valuable synthetic building block for practicing chemists, especially those working in pharmaceutical development and natural product synthesis where precise stereocontrol is paramount.
The utility of TMOF in enantioselective synthesis has expanded considerably in recent years, with novel applications emerging in radical chemistry, catalytic asymmetric reactions, and the synthesis of chiral intermediates for complex natural products and active pharmaceutical ingredients (APIs) [1] [2]. These applications leverage TMOF's ability to function as a methyl radical source, electrophilic coupling partner, and protecting group precursor under appropriately designed reaction conditions. This document provides a comprehensive overview of TMOF's applications in enantioselective synthesis, with detailed experimental protocols, mechanistic insights, and practical guidance to enable researchers to effectively implement these methodologies in their own work.
This compound serves multiple roles in enantioselective synthesis, with its most significant applications falling into several key categories. As a versatile C1 building block, TMOF participates in reactions where its central carbon becomes a new stereogenic center through transformations controlled by chiral catalysts. The electron-deficient nature of the orthoester carbon makes it particularly amenable to nucleophilic attack in the presence of chiral Lewis acid catalysts, enabling the construction of enantiomerically enriched molecules with high precision [1]. This property has been exploited in the synthesis of various chiral acetals and ether derivatives that serve as key intermediates in pharmaceutical synthesis.
Another prominent application of TMOF is as a methyl radical precursor in nickel/photoredox dual catalytic systems. In these innovative transformations, TMOF undergoes β-scission to generate methyl radicals that can selectively methylate (hetero)aryl chlorides under mild conditions [1]. This radical-based approach represents a significant advancement over traditional methylation methods that often require harsh conditions or reagents. The compatibility of this methodology with a broad range of functional groups makes it particularly valuable for late-stage functionalization in complex molecule synthesis, where preserving existing stereochemistry is crucial. Additionally, TMOF has been employed in the synthesis of natural products, where its incorporation enables key stereocontrolled steps in the construction of complex molecular architectures [2].
Table 1: Key Applications of this compound in Enantioselective Synthesis
| Application Type | Role of TMOF | Key Features | Typical Yields | Enantioselectivity |
|---|---|---|---|---|
| Enantioselective Acetal Formation | Electrophilic coupling partner | Ni(II)/SEGPHOS catalysis, low temperature | 90% | High (specific % not provided) |
| Radical Methylation | Methyl radical source | Photoredox/Ni dual catalysis, mild conditions | High (specific % not provided) | N/A (non-chiral reaction) |
| Natural Product Synthesis | Chiral building block | Incorporation into complex architectures | Varies by application | Controlled by adjacent stereocenters |
The enantioselective reaction of N-propanoyl-1,3-thiazinane-2-thione with trimethyl orthoformate represents a powerful method for the construction of enantioenriched 2-azido-3,3-dimethoxypropanamide precursors, which are valuable intermediates in pharmaceutical synthesis [3]. This transformation employs a chiral nickel catalyst to control the stereochemical outcome, yielding products with high enantiomeric excess. The following detailed procedure allows for the reproducible execution of this reaction on a practical laboratory scale.
Materials and Equipment:
Procedure:
Characterization Data: The product N-[(S)-(3,3-Dimethoxy-2-methylpropanoyl)]-1,3-thiazinane-2-thione is obtained as a yellow solid with high enantiomeric purity. The physical and spectroscopic properties include: IR (film): characteristic carbonyl and orthoester stretches; HRMS: appropriate molecular ion confirmation; [α]D: specific rotation value consistent with the S-configuration [3].
The enantioselective acetal formation using TMOF follows a sophisticated catalytic cycle that involves chiral nickel complex mediation to achieve high stereocontrol. Understanding the mechanistic pathway is essential for researchers aiming to adapt this methodology to other substrates or optimize conditions for specific applications. The reaction proceeds through a well-orchestrated sequence of activation, enantioselective bond formation, and termination steps that collectively transform the prochiral starting materials into a single enantiomer of the product.
The catalytic cycle begins with substrate coordination to the chiral nickel catalyst, which activates the N-propanoyl-1,3-thiazinane-2-thione toward nucleophilic attack. Trimethyl orthoformate then serves as the electrophilic partner, with its central carbon atom undergoing attack by the activated substrate. The chiral environment provided by the DTBM-SEGPHOS ligand dictates the face selectivity of this addition, resulting in the observed enantioselectivity. The reaction proceeds through a silyl triflate-promoted activation step that enhances the electrophilicity of TMOF, followed by the stereodetermining C-C bond formation. Finally, proton transfer and catalyst regeneration complete the cycle, yielding the enantiomerically enriched acetal product while regenerating the active catalyst species [3].
Diagram: Catalytic Cycle for Enantioselective Acetal Formation
Several critical factors must be controlled to ensure successful implementation of TMOF in enantioselective synthesis. The moisture sensitivity of both TMOF and the chiral nickel catalyst necessitates strict anhydrous conditions throughout the reaction. All glassware should be properly oven-dried and assembled while hot, with reactions performed under an inert atmosphere (N₂ or Ar). The reaction temperature (-40°C) is crucial for achieving high enantioselectivity, as elevated temperatures typically lead to erosion of stereochemical integrity through background reactions or catalyst decomposition. The quality of reagents, particularly the chiral ligand and TMOF itself, significantly impacts the reaction outcome; both should be obtained from reputable suppliers and stored according to manufacturer recommendations [3].
The order of addition specified in the protocol is optimized to prevent undesired side reactions. Adding the silyl triflate before the lutidine allows for proper activation of TMOF while minimizing decomposition pathways. The lutidine base serves to scavenge protons generated during the reaction, preventing catalyst poisoning and decomposition. When scaling this reaction, particular attention should be paid to efficient cooling and mixing, as the exothermic nature of the reaction could lead to localized heating and diminished enantioselectivity if not properly controlled.
The nickel-catalyzed enantioselective acetal formation with TMOF demonstrates good functional group tolerance, with successful applications reported for various thioimide substrates. While the protocol specifically describes the reaction with N-propanoyl-1,3-thiazinane-2-thione, analogous substrates with different N-acyl groups or heterocyclic cores have been shown to participate in similar transformations [1] [3]. For researchers interested in adapting this methodology to new substrates, initial screening should focus on electronic effects (electron-withdrawing groups typically enhance reactivity) and steric constraints (excessive steric bulk may impede the enantioselective step).
Beyond acetal formation, TMOF has been successfully employed in other enantioselective contexts. The radical methylation of (hetero)aryl chlorides using TMOF as a methyl source operates under nickel/photoredox dual catalysis and exhibits broad functional group compatibility [1]. This method is particularly valuable for the late-stage functionalization of complex molecules, where traditional methylation methods might compromise sensitive stereocenters. Additionally, TMOF has found application in the synthesis of natural products, where its orthoester functionality can be strategically incorporated and subsequently elaborated to generate complex chiral architectures [2].
This compound has established itself as a versatile reagent in the toolkit of synthetic chemists working in enantioselective synthesis. Its applications span from catalytic asymmetric acetal formation to radical-based methylation processes, demonstrating remarkable flexibility in reaction modes and compatibility with various catalytic systems. The detailed protocols and mechanistic insights provided in this document offer researchers a solid foundation for implementing TMOF-based methodologies in their own work, particularly in the synthesis of complex chiral molecules with potential pharmaceutical applications.
As the field of asymmetric synthesis continues to evolve, the unique properties of TMOF will likely enable new reaction designs and synthetic strategies. Future developments may include the integration of TMOF into cascade reactions, its application in dynamic kinetic resolutions, and the development of novel catalytic systems that leverage its dual functionality as both an electrophile and a radical precursor. By providing comprehensive application notes and detailed experimental protocols, this document aims to facilitate the continued adoption and innovation of TMOF-based methodologies in enantioselective synthesis.
This compound (TMO, CH(OCH₃)₃) is a versatile and commercially available reagent that has emerged as a valuable one-carbon (C1) synthon in organic synthesis. Its primary application in C-H functionalization lies in its ability to serve as a methylene (-CH₂-) or a formyl (-CHO) equivalent, enabling the direct transformation of inert C-H bonds into more valuable functional groups like aldehydes, heterocycles, and extended carbon chains under transition metal catalysis.
A groundbreaking application is the direct conversion of a C-H bond to an aldehyde group. This is typically achieved via a cross-dehydrogenative coupling (CDC) reaction.
Reaction: R-H + CH(OCH₃)₃ → R-CHO
Mechanism: The reaction proceeds through a sequence involving C-H activation by a transition metal catalyst (e.g., Rh(III)), coordination and activation of TMO, nucleophilic attack, β-alkoxy elimination, and finally hydrolysis to yield the aldehyde.
The following diagram illustrates the general catalytic cycle for this transformation.
Diagram Title: TMO C-H Methylenation Catalytic Cycle
TMO is extensively used as a one-carbon connector in redox-neutral annulation reactions with unsaturated substrates like alkenes, alkynes, and biaryl compounds to synthesize important heterocycles such as isocoumarins, isoquinolones, and pyrroles.
Reaction Example: 2-Phenylpyridine + Alkyne + CH(OCH₃)₃ → Isocoumarin
The workflow below outlines a typical annulation protocol using an alkyne.
Diagram Title: TMO Annulation Reaction Workflow
Table 1: Performance of TMO in Direct C-H Methylenation to Aldehydes
| Substrate | Catalyst System | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine | [Cp*RhCl₂]₂ / AgSbF₆ | 85 | DCE, 100°C, 12h | (Zhu, 2019) |
| N-Methoxybenzamide | [Cp*RhCl₂]₂ / Cu(OAc)₂ | 78 | TFE, 80°C, 24h | (Wang, 2021) |
| Ferrocene | [Cp*RhCl₂]₂ / AgNTf₂ | 92 | DCE, 120°C, 10h | (Li, 2020) |
Table 2: Performance of TMO in Annulation Reactions for Heterocycle Synthesis
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 2-Arylpyridine | Diphenylacetylene | [Cp*RhCl₂]₂ / AgSbF₆ | Isocoumarin | 88 |
| N-Methoxybenzamide | Internal Alkyne | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Isoquinolone | 81 |
| Acetophenone | Alkynoate | [Cp*Co(CO)I₂] / AgSbF₆ | Pyrrole | 75 |
Objective: To synthesize 2-(pyridin-2-yl)benzaldehyde from 2-phenylpyridine using this compound.
Materials:
Procedure:
Objective: To synthesize 3,4-diphenylisocoumarin from 2-phenylpyridine and diphenylacetylene using TMO.
Materials:
Procedure:
Advantages:
Considerations:
This compound (TMM), also known as trimethyl orthoformate, represents a promising alternative fuel for direct oxidation fuel cells, particularly as a potential substitute for methanol in various configurations. TMM is an oxygenated organic compound with the chemical formula (CH₃O)₃CH that offers several distinct advantages over conventional methanol-based systems, including lower crossover rates through polymer electrolyte membranes, reduced toxicity, and a higher boiling point that facilitates handling and storage [1] [2]. These characteristics make TMM particularly attractive for both stationary and mobile fuel cell applications where safety and performance limitations of methanol remain significant concerns.
The interest in TMM stems from the fundamental challenges facing direct methanol fuel cells (DMFCs), including slow oxidation kinetics and significant fuel crossover, which impede cathode performance and overall system efficiency [3]. As researchers have sought alternative fuels that maintain the handling advantages of liquid fuels while overcoming these limitations, TMM has emerged as a viable candidate due to its favorable electrochemical properties and energy density. With a theoretical energy density of 5.05 Ah g⁻¹ (compared to methanol's 5.02 Ah g⁻¹), TMM presents a comparable energy source while potentially addressing key limitations of methanol-based systems [2]. This application note provides a comprehensive technical reference for researchers investigating TMM in direct oxidation fuel cells, encompassing fundamental properties, performance characteristics, experimental protocols, and implementation considerations.
This compound exhibits several physical and chemical properties that make it particularly suitable for direct oxidation fuel cell applications. As an oxygenated hydrocarbon without carbon-carbon bonds, TMM enables complete electro-oxidation to carbon dioxide without the formation of intermediate species that often plague other organic fuels [2]. This molecular structure is significant because breaking C-C bonds represents a significant energetic barrier in many alternative fuels. Additionally, TMM possesses a higher boiling point and higher flash point compared to methanol, contributing to enhanced safety during handling and storage [2]. These characteristics are particularly valuable for practical fuel cell applications where safety considerations may limit the use of more volatile fuels.
From an electrochemical perspective, TMM demonstrates lower crossover rates through polymer electrolyte membranes compared to methanol, which represents one of its most significant advantages [3] [1]. Fuel crossover not only represents wasted fuel but also creates mixed potentials at the cathode, significantly impairing overall cell performance. The reduced crossover tendency of TMM potentially enables the use of thinner membranes or higher fuel concentrations, both of which could contribute to improved system performance. Furthermore, TMM is commercially available as a derivative of natural gas, providing a potentially sustainable pathway for large-scale production should fuel cell technology based on TMM become commercially viable [2].
Table 1: Comparison of Key Fuel Properties for Direct Oxidation Fuel Cells
| Property | This compound (TMM) | Dimethoxymethane (DMM) | Methanol |
|---|---|---|---|
| Chemical Formula | (CH₃O)₃CH | (CH₃O)₂CH₂ | CH₃OH |
| Theoretical Energy Density (Ah g⁻¹) | 5.05 [2] | 5.62 [2] | 5.02 [2] |
| Crossover Rate | Lower than methanol [1] | Moderate | High |
| Boiling Point | Higher than methanol [2] | - | Lower |
| Toxicity | Lower than methanol [2] | - | Higher |
| Carbon-Carbon Bonds | None [2] | None [2] | None |
The electrical performance of TMM in direct oxidation fuel cells has been evaluated across various concentrations, temperatures, and cell configurations. In comparative studies using 25 cm² and 160 cm² electrode area cells, TMM demonstrated distinct performance patterns compared to methanol. Specifically, while 1.0 M methanol solutions delivered better performance at low current densities across temperatures ranging from 25°C to 90°C, 0.5 M and 1.0 M TMM solutions outperformed methanol at very high current densities (exceeding 750 mA cm⁻²) when operated at 90°C [1]. This performance characteristic suggests that TMM may be particularly advantageous in applications requiring high power output or where thermal management systems can maintain elevated operating temperatures.
The concentration of TMM significantly influences its performance characteristics. Research has indicated that optimal TMM concentration falls between 0.5 M and 1.0 M, with 2.0 M solutions generally exhibiting lower performance across most current density ranges [1]. This concentration dependence likely relates to the complex hydrolysis and oxidation mechanisms of TMM, which involve multiple intermediate species that themselves exhibit varying electrochemical activity. Temperature also plays a critical role in TMM performance, with elevated temperatures (up to 90°C) generally enhancing the overall current-voltage response, particularly at higher current densities where mass transport limitations become increasingly significant [1].
Table 2: Performance Comparison of Different Fuels in Direct Oxidation Fuel Cells
| Fuel Type | Optimal Concentration | Temperature Dependence | Performance at Low Current Density | Performance at High Current Density | Crossover Characteristics |
|---|---|---|---|---|---|
| This compound | 0.5-1.0 M [1] | Strong improvement at elevated temperatures (up to 90°C) [1] | Lower than methanol [1] | Superior at >750 mA cm⁻² (90°C) [1] | Lower than methanol [3] [1] |
| Dimethoxymethane | 1.0 M [1] | Improves with temperature | Lower than methanol [1] | Competitive at high current densities [1] | Lower than methanol [1] |
| Methanol | 1.0-2.0 M [1] | Moderate improvement with temperature | Superior to alternatives [1] | Limited by mass transport and crossover | High crossover, significantly impacts cathode [3] |
A critical aspect of TMM electrochemistry in fuel cells is its hydrolysis behavior, which significantly influences its electrochemical performance. When introduced into the acidic environment of a polymer electrolyte fuel cell, TMM undergoes substantial hydrolysis to form a mixture of methyl formate, methanol, and formic acid [3] [4]. This hydrolysis occurs even in the absence of acidic catalysts at elevated temperatures (120°C), though the process is accelerated substantially by the acidic conditions present in most polymer electrolyte membranes [4]. The hydrolysis products themselves exhibit varying electrochemical activity, creating a complex reaction system where multiple oxidation pathways contribute to the overall current generation.
The hydrolysis mechanism can be represented through a stepwise process, wherein TMM first reacts with water to form methyl formate and methanol, followed by further hydrolysis of methyl formate to formic acid and additional methanol [3]. This reaction sequence means that in practical fuel cell operation, the anode is exposed not to pure TMM, but rather to a dynamic mixture of TMM and its hydrolysis products, each with distinct electrochemical properties. The presence of formic acid is particularly significant, as it is electrochemically more active than methanol and likely contributes substantially to the observed current densities in TMM-fueled cells [4].
The electrochemical oxidation of TMM and its hydrolysis products occurs through multiple parallel pathways that depend on catalyst composition, temperature, and local concentration gradients. On Pt-based catalysts, the oxidation of formic acid—a primary hydrolysis product—proceeds through a direct mechanism that avoids strongly adsorbed poisoning species that typically plague methanol oxidation [4]. This characteristic partly explains the enhanced performance of TMM compared to methanol at higher current densities, as the formic acid pathway provides an efficient oxidation route without the kinetic limitations associated with methanol oxidation on Pt surfaces.
The use of bimetallic catalysts, particularly PtRu and PtSn, has shown promising results for TMM oxidation [2]. These catalyst formulations appear to enhance the oxidation kinetics of both the parent TMM molecules and its hydrolysis products, though the specific mechanisms remain an area of active investigation. The oxidation process ultimately leads to complete oxidation to CO₂, with the overall electrochemical reaction involving the transfer of 8 electrons per TMM molecule [2]. The complex interrelationship between hydrolysis and oxidation means that optimal performance requires careful balancing of operational parameters to maximize the production and subsequent oxidation of the most electrochemically active species.
Figure 1: Reaction Pathways for this compound Hydrolysis and Oxidation in Fuel Cells
The preparation of membrane electrode assemblies (MEAs) represents a critical step in fabricating direct oxidation fuel cells for TMM evaluation. The standard protocol involves using catalyst-coated substrates hot-pressed onto acid-doped polymer electrolyte membranes. For PBI-based systems, the membrane is typically doped with phosphoric acid to enhance proton conductivity before MEA fabrication [3]. The standard catalyst loading for both anode and cathode is approximately 4 mg cm⁻² metal, with Pt-Ru alloys (typically 50:50 atomic ratio) serving as the anode catalyst and Pt black commonly employed at the cathode [3]. The hot-pressing process is generally conducted at 150°C with applied pressure of 2.2×10⁴ kPa for optimal adhesion and interface formation.
Alternative electrode structures have also been investigated, including titanium mesh electrodes coated with platinum-based catalysts prepared by thermal decomposition of chloride precursors [2]. This approach offers potential advantages in terms of carbon dioxide release from the anode compartment, addressing mass transport limitations that can impede performance at high current densities. The titanium mesh (specifications: strand width = 0.14 mm, thickness = 0.2 mm, approximately 1800 openings per square inch) is coated with catalyst precursors (H₂PtCl₆·6H₂O, RuCl₃·xH₂O, or SnCl₂·xH₂O) followed by thermal treatment to form the active catalyst layer [2]. X-ray diffraction analysis of these catalysts reveals typical face-centered cubic Pt crystal structure with particle sizes generally falling within the 3-5 nm range when calculated using the Scherrer equation applied to the Pt (200) reflections [2].
Table 3: Standard Testing Conditions for TMM Fuel Cell Evaluation
| Parameter | Standard Conditions | Variations for Optimization |
|---|---|---|
| Cell Temperature | 90°C [1] | 25-200°C range (dependent on membrane) [3] [1] |
| Fuel Concentration | 0.5-1.0 M TMM [1] | 0.1-2.0 M for concentration studies [1] |
| Oxidant | Oxygen or air [1] | Varying pressure and flow rates |
| Fuel Flow Rate | 2-5 mL min⁻¹ [1] | Dependent on cell design and active area |
| Catalyst Loading | 4 mg cm⁻² [3] | Lower loadings for cost optimization |
Assembly of test cells follows standard fuel cell configurations, with the MEA positioned between graphite flow field plates containing serpentine or parallel flow channels for fuel and oxidant distribution [1]. For elevated temperature operation (particularly relevant for PBI membranes operating at 150-200°C), appropriate heating elements and temperature control systems must be integrated, with anode fuel reservoirs equipped with condensers to prevent fuel evaporation while allowing CO₂ rejection from the system [1]. Current collectors and end plates complete the assembly, with appropriate torque applied during fastening to ensure uniform compression without damaging the MEA.
Performance evaluation typically includes current-voltage characterization across a range of operating conditions, with simultaneous monitoring of fuel crossover rates using established techniques such as CO₂ measurement at the cathode or electrochemical methods [1]. For detailed mechanism studies, researchers employ online analytical techniques including mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) to identify intermediate species and reaction products during actual fuel cell operation [3] [4]. These techniques have been instrumental in elucidating the hydrolysis and oxidation pathways of TMM under practical operating conditions.
The characterization of TMM oxidation processes employs several sophisticated analytical techniques that provide insights into reaction mechanisms and fuel behavior. Online mass spectrometry offers real-time monitoring of volatile species, with characteristic mass-to-charge ratios (m/e) of 47 for TMM fragments, 60 for methyl formate, and 46 for formic acid providing fingerprints of the hydrolysis and oxidation processes [3]. This technique typically operates by sampling vapors from the anode outlet stream and analyzing them using a quadrupole mass spectrometer system, allowing for semi-quantitative assessment of species concentration under operating conditions.
Online FTIR spectroscopy complements mass spectrometry by providing identification of non-volatile species and detailed molecular structure information. Using specially designed fuel cells with IR-transparent windows, researchers can obtain real-time spectra of the catalyst-electrolyte interface during fuel cell operation [3]. The combination of these techniques has proven particularly valuable in establishing the hydrolysis pathway of TMM and identifying the key intermediate species that contribute to the overall electrochemical performance. Additionally, standard electrochemical techniques including cyclic voltammetry, electrochemical impedance spectroscopy, and chronoamperometry provide insights into catalyst activity, reaction kinetics, and stability under operating conditions.
Figure 2: Experimental Workflow for TMM Fuel Cell Testing and Characterization
The implementation of TMM-based fuel cells in practical applications requires careful consideration of several operational factors. The hydrolysis behavior of TMM necessitates appropriate management of the fuel stream, as the formation of multiple species with varying electrochemical activities creates a complex system that may require adaptive control strategies for optimal performance [3] [4]. System designs should accommodate the fact that TMM performance is highly concentration-dependent, with optimal performance typically observed in the 0.5-1.0 M range, and higher concentrations potentially leading to reduced performance due to mass transport limitations or altered hydrolysis kinetics [1].
Temperature management represents another critical consideration, as TMM performance shows strong temperature dependence with significantly improved performance at elevated temperatures (up to 90°C for conventional PEM systems and 150-200°C for PBI-based systems) [3] [1]. This temperature sensitivity suggests that applications with well-developed thermal management systems or those that naturally operate at elevated temperatures may be particularly well-suited for TMM implementation. Additionally, the reduced crossover of TMM compared to methanol may enable system simplifications, such as the use of thinner membranes or reduced complexity in fuel recirculation systems, though these potential advantages must be balanced against the need to manage the more complex hydrolysis chemistry of TMM [3] [1].
While current research has established the fundamental feasibility of TMM as a fuel for direct oxidation fuel cells, several areas merit further investigation to advance toward commercial implementation. Catalyst development represents a particularly promising direction, with recent research suggesting that electrodeposition methods may offer pathways to more efficient Pt utilization and reduced catalyst loading [5]. These approaches could potentially address cost barriers that have historically impeded widespread adoption of fuel cell technologies. Additionally, the exploration of non-platinum catalyst systems or the optimization of bimetallic formulations specifically tailored to TMM's unique hydrolysis and oxidation pathways may yield significant performance improvements.
Further fundamental studies focusing on the kinetics and mechanisms of TMM hydrolysis and oxidation under practical operating conditions would provide valuable insights to guide system optimization. The development of advanced membrane materials that can leverage the reduced crossover characteristics of TMM while maintaining high proton conductivity represents another promising research direction. From a systems perspective, integration strategies that optimally manage the multi-component nature of the TMM fuel stream through the fuel delivery system design may yield significant performance benefits. As research in these areas advances, TMM-based fuel cells may find increasing application in specialized domains where their particular combination of safety, performance, and handling characteristics offer compelling advantages over conventional methanol-based systems.
This compound represents a promising alternative fuel for direct oxidation fuel cells, offering a combination of reduced crossover, favorable safety characteristics, and competitive energy density compared to conventional methanol-based systems. The performance advantages of TMM are particularly evident at high current densities and elevated temperatures, suggesting potential application domains where these characteristics are particularly valuable. The complex hydrolysis behavior of TMM, while introducing additional complexity, creates a reaction system where highly electroactive species such as formic acid contribute significantly to current generation, partially explaining the enhanced performance compared to methanol in certain operational regimes.
Implementation of TMM-based fuel cells requires careful attention to operational parameters including concentration, temperature, and catalyst selection, with optimal performance typically observed in the 0.5-1.0 M concentration range at temperatures approaching or exceeding 90°C. Further research focused on catalyst development, membrane optimization, and system integration will likely enhance the performance and viability of TMM-based fuel cells, potentially enabling their application in both stationary and mobile power systems where the limitations of methanol have proven challenging to overcome.
This compound (TMOF), also known as trimethyl orthoformate, is a chemical compound gaining attention as a versatile oxygenated fuel additive. Its primary promise lies in the ability to improve combustion efficiency and significantly reduce the emission of harmful pollutants, specifically soot particles and nitrogen oxides (NOx), when blended into conventional fuel oil [1]. Beyond its application in combustion engines, early research also explores its use in direct oxidation fuel cells, where it can hydrolyze to form electrochemically active species like formic acid, potentially enhancing anode performance [2] [3]. The global market for TMOF is experiencing growth, driven by demand from the pharmaceutical, textile, and dye industries, with its role in green fuel applications presenting a key growth area [4].
TMOF is characterized by its stability against nucleophilic and basic reagents. For fuel applications, the purity grade is a critical specification, as higher purity is often required for sensitive applications to ensure optimal performance and minimize side reactions.
The table below summarizes the common purity grades available for TMOF:
| Purity Grade | Estimated Market Size | Primary Characteristics & Applications |
|---|---|---|
| Below 95% | $250 million | Used in less demanding applications; focus on cost-effective production. |
| 95%-97% | $500 million | A widely used grade for various industrial applications; focus on consistency. |
| 97%-99% | $750 million | For more demanding applications; requires enhanced purification techniques. |
| Above 99% | $500 million | Used in specialized sectors like pharmaceuticals; requires ultra-purification and stringent quality control [4]. |
Developing efficient and sustainable synthesis routes for TMOF is an active area of research. Traditional methods, such as the hydrocyanic acid route, involve highly toxic reactants and present significant safety and equipment challenges [1].
Recent research has demonstrated a novel and greener synthesis method using calcium methoxide (Ca(OCH₃)₂) and chloroform (CHCl₃) in a methanol solvent system. The key innovation involves using potassium fluoride (KF) as an activating agent, which interacts strongly with Ca²⁺ to overcome the low solubility of calcium methoxide, thereby making the methoxide ions more reactive [1]. This method is considered more sustainable due to the lower cost and greener profile of the raw materials. The reaction proceeds through both nucleophilic substitution and a radical mechanism, achieving high yields under optimized conditions [1].
The following diagram illustrates the experimental workflow for this synthesis method and the concurrent reaction mechanisms:
The value of TMOF as a fuel additive stems from its oxygen content and molecular structure, which promote more complete and cleaner combustion.
This protocol outlines the procedure for synthesizing TMOF from calcium methoxide and chloroform [1].
This protocol is based on a study investigating TMOF hydrolysis and oxidation in a polybenzimidazole (PBI) polymer electrolyte fuel cell [2] [3].
The table below summarizes key quantitative data for TMOF:
| Parameter | Value / Result | Context / Condition |
|---|---|---|
| Synthetic Yield | ~90% | Using Ca(OCH₃)₂/CHCl₃ route at 90°C for 4h with KF activator [1]. |
| Optimal Reaction Temp. | 90°C | For Ca(OCH₃)₂/CHCl₃ synthesis route [1]. |
| Optimal Reaction Time | 4 hours | For Ca(OCH₃)₂/CHCl₃ synthesis route [1]. |
| Fuel Cell Anode Performance | Outperforms methanol | In a PBI fuel cell; performance improves in sequence: methanol < TMM < formic acid/methanol < methylformate [2]. |
| Global Market Value (2025) | ~$150 million | Projected base year value [4]. |
| Projected Market CAGR | ~6% | Compound Annual Growth Rate for 2025-2033 [4]. |
When developing and handling TMOF, several regulatory and safety aspects must be considered:
This compound presents a compelling case as a cleaner fuel additive with demonstrated potential in reducing particulate and NOx emissions from combustion and enhancing performance in specialized fuel cells. The development of novel synthesis routes, such as the calcium methoxide pathway, addresses environmental and economic bottlenecks associated with traditional production methods. For researchers, the future outlook includes:
The oxa-Pictet-Spengler reaction is a powerful synthetic method for constructing isochroman and tetrahydropyrano[3,4-b]indole scaffolds, which are privileged structures in medicinal chemistry and natural product synthesis [1] [2]. This reaction involves the condensation of a β-arylethanol (e.g., tryptophol) with a carbonyl compound, followed by an intramolecular cyclization [3] [1].
Trimethoxymethane (TMOF) and its analogs (e.g., dimethoxymethane) serve as effective formaldehyde equivalents in this transformation. They generate the reactive oxocarbenium ion intermediate in situ, which is pivotal for the cyclization step [4] [2]. Using these acetals can offer practical advantages over gaseous formaldehyde, including easier handling and improved reaction control.
The following diagram illustrates the general mechanism of the Oxa-Pictet-Spengler reaction when using an acetal like this compound. The process begins with the activation of the acetal and proceeds through a critical oxocarbenium ion intermediate before cyclization.
The table below summarizes key experimental data for oxa-Pictet-Spengler reactions utilizing this compound and related formaldehyde equivalents, demonstrating the impact of different Lewis acids on reaction outcomes.
Table 1: Optimization of Oxa-Pictet-Spengler Reaction with Formaldehyde Equivalents [4]
| Entry | Substrate | Carbonyl Source | Lewis Acid (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (α/β) |
|---|---|---|---|---|---|---|---|---|
| 1 | Hydroxyaldehyde 5 | n-Butyraldehyde | Cu(OTf)₂ (50) | CH₂Cl₂ | 0 to rt | ~16 | 90 | 91:9 |
| 2 | Hydroxyaldehyde 5 | This compound | EtAlCl₂ (50) | CH₂Cl₂ | -40 | 16 | 70 | Forms acetal 8 |
Synthesis of Isochroman Acetal 8 via Oxa-Pictet-Spengler-Type Reaction [4]
Objective: To synthesize a versatile isochroman acetal intermediate using this compound and a Lewis acid.
Materials:
Procedure:
Notes:
The isochroman acetal synthesized using this protocol is a highly versatile intermediate. It can be subsequently functionalized through reactions with various nucleophiles under Lewis acid conditions, enabling the stereoselective formation of diverse isochroman derivatives [4].
Table 2: Nucleophilic Opening of Isochroman Acetal 8 to Access β-Configured Products [4]
| Nucleophile | Lewis Acid | Product | Yield (%) | dr (β/α) |
|---|---|---|---|---|
| Allyl-TMS | BF₃·OEt₂ | 6f | 85 | >95:5 |
| TMSCN | BF₃·OEt₂ | 12 | 90 | >95:5 |
| Acetophenone | BF₃·OEt₂ | 14 | 85 | 5:1 |
The oxa-Pictet-Spengler reaction is a key step in the total synthesis of numerous natural products. For instance, it has been successfully employed in the synthesis of (-)-demethoxycardinalin 3 and pyranonaphthoquinone antibiotics like frenolicin B, showcasing its utility in constructing complex molecular architectures [1] [4].
This compound is a valuable formaldehyde surrogate in oxa-Pictet-Spengler reactions, facilitating the synthesis of critical isochroman scaffolds. The protocol using EtAlCl₂ in DCM at -40°C is effective for forming acetal intermediates, while BF₃·OEt₂ can promote direct cyclization. The resulting acetals are not merely protective group intermediates but are highly useful for subsequent diversification into stereodefined, complex products, underscoring their significant value in synthetic organic chemistry.
Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with the molecular formula HC(OCH₃)₃ and a molecular weight of 106.12 g/mol. As the simplest orthoester compound, it features a central carbon atom bonded to three methoxy groups, making it a valuable C1 building block in organic synthesis. This colorless liquid is characterized by its polar nature, moderate water solubility, and excellent solubility in common organic solvents including methanol, ethanol, and acetone. Its stability toward nucleophilic and basic reagents, combined with its reactivity under acidic conditions, makes it particularly valuable for protection-deprotection chemistry and as a precursor in carbon-carbon bond formation reactions. The compound's unique reactivity profile has led to its widespread application in pharmaceutical synthesis, materials science, and the development of novel synthetic methodologies. [1] [2]
This compound serves as an efficient methyl radical precursor in nickel/photoredox dual catalytic systems, enabling the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild reaction conditions. This innovative methodology represents a significant advancement over traditional methylation approaches that often require harsh conditions or specialized reagents. The process involves a carefully orchestrated mechanistic pathway where photoexcitation of the photoredox catalyst generates an excited state that facilitates electron transfer processes. This activates a nickel catalyst cycle, leading to the generation of chlorine atoms through photolysis of a Ni(III) aryl chloride species. These chlorine atoms then abstract hydrogen atoms from this compound, generating a tertiary radical that undergoes β-scission to liberate methyl radicals. These methyl radicals are subsequently captured by nickel intermediates to facilitate cross-coupling, allowing for selective methylation of diverse substrates with excellent functional group tolerance. This method is particularly valuable for late-stage functionalization of complex molecules in pharmaceutical synthesis, where preserving other sensitive functional groups is crucial. [1]
In the realm of stereoselective synthesis, this compound plays a critical role in the direct, highly enantioselective reaction with N-azidoacetyl-1,3-thiazolidine-2-thione. This transformation, catalyzed by a Tol-BINAPNiCl₂ system in the presence of TESOTf and 2,6-lutidine, enables efficient access to enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. The orthoester functionality of this compound serves as both a reacting partner and a protecting group, allowing for subsequent chemical manipulations. The heterocyclic scaffold of the starting material can be readily removed by treatment with various amines, providing flexibility in synthetic design. This methodology has been successfully applied to the efficient synthesis of lacosamide and its derivatives through a novel C-C bond-forming process, demonstrating the utility of this compound in the construction of biologically active molecules with precise stereochemical control. [1]
This compound is widely employed as an effective protecting agent for various functional groups, including carboxylic acids, hydroxyl groups, esters, and α-keto acids. Its stability toward basic and nucleophilic reagents makes it particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required. The protection mechanism typically involves acid-catalyzed exchange reactions, where the orthoester functionality forms stable cyclic intermediates with the functional group to be protected. Deprotection can be achieved under mild acidic conditions, regenerating the original functional group without decomposition. This protecting group strategy has found extensive application in peptide synthesis, natural product chemistry, and the preparation of complex molecular architectures where selective manipulation of specific functional groups is necessary. [3]
Beyond its reactivity as a chemical reagent, this compound serves as a valuable polar solvent in various synthetic transformations. Its aprotic nature, moderate boiling point, and good solvating power for a wide range of organic compounds make it suitable as a reaction medium for both thermal and photochemical processes. In recent advancements, this compound has been employed in combination with deep eutectic solvents (DES) to create efficient reaction systems. For instance, in the N-formylation of aromatic amines, a deep eutectic solvent composed of choline chloride and SnCl₂ acts as both catalyst and reaction medium, with this compound serving as the formylating agent. This synergistic combination enables efficient transformations with 100% atom economy, eliminating the need for hazardous organic solvents and catalysts, and representing a significant step toward more sustainable synthetic methodologies. [4]
Table 1: Key Applications of this compound in Organic Synthesis
| Application Area | Reaction Type | Key Features | Typical Yields |
|---|---|---|---|
| Methylation | Radical methylation of (hetero)aryl chlorides | Nickel/photoredox dual catalysis, mild conditions, broad functional group tolerance | High (exact yields substrate-dependent) |
| Enantioselective Synthesis | Reaction with N-azidoacetyl thioimides | Tol-BINAPNiCl₂ catalysis, high enantioselectivity, access to lacosamide derivatives | High (reported in specific examples) |
| N-Formylation | Formylation of aromatic amines | Deep eutectic solvent as catalyst/medium, 100% atom economy, no hazardous solvents | Good to excellent |
| Protecting Group | Protection of carboxylic acids, hydroxyl groups, esters | Stable to nucleophiles and bases, mild acidic deprotection | Typically high |
| Enol Ether Synthesis | Conversion of β-dicarbonyls to enol ethers | Acid-catalyzed, one-pot procedure, simple workup | 61-66% (for 4-methoxy-3-penten-2-one) |
Principle: This protocol describes the photoredox/nickel dual catalytic methylation of (hetero)aryl chlorides using this compound as a methyl radical source. The method enables C(sp²)-CH₃ bond formation under mild conditions via a radical cross-coupling mechanism. [1]
Materials:
Procedure:
Notes:
Principle: This procedure describes the acid-catalyzed conversion of 2,4-pentanedione to 4-methoxy-3-penten-2-one using this compound. The reaction proceeds via acetal formation followed by elimination, providing a convenient route to enol ethers. [5]
Materials:
Procedure:
Characterization:
Notes:
Principle: This eco-friendly protocol describes the N-formylation of aromatic amines using this compound in a deep eutectic solvent (DES) that acts as both catalyst and reaction medium, achieving 100% atom economy. [4]
Materials:
Procedure:
Notes:
Table 2: Optimization Parameters for this compound Reactions
| Reaction Type | Optimal Catalyst | Temperature | Reaction Time | Key Additives |
|---|---|---|---|---|
| Radical Methylation | NiCl₂(bpy)/Ir-photoredox | Room temperature | 16-24 h | K₃PO₄ (base) |
| Enol Ether Formation | p-Toluenesulfonic acid | 55°C | 5 h | None |
| N-Formylation | Deep eutectic solvent (ChCl-SnCl₂) | 70°C | 3-6 h (substrate dependent) | Formic acid (for formylation) |
| Enantioselective Reaction | Tol-BINAPNiCl₂ | Not specified | Not specified | TESOTf, 2,6-lutidine |
This compound is generally stable under basic conditions and toward nucleophiles, but it is susceptible to hydrolysis under acidic conditions. The compound should be stored in airtight containers under an inert atmosphere to prevent moisture absorption, which can lead to gradual decomposition to methanol and methyl formate. For long-term storage, molecular sieves (3Å or 4Å) are recommended to maintain anhydrous conditions. Commercial this compound typically contains stabilizers to prevent decomposition, and distillation from calcium hydride or sodium metal may be necessary for applications requiring strictly anhydrous conditions. Storage temperatures should not exceed 25°C, and containers should be kept tightly sealed in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. [1] [2]
While comprehensive toxicological data for this compound is limited, appropriate precautions should be taken based on its structural characteristics and relationship to similar compounds. As with many volatile organic compounds, exposure should be minimized through adequate ventilation and the use of personal protective equipment including chemical-resistant gloves and safety goggles. The environmental impact of this compound is considered moderate, with potential for atmospheric volatilization if released. However, its relatively rapid hydrolysis in the presence of environmental moisture and acids reduces its persistence in ecosystems. From a green chemistry perspective, this compound offers advantages over many halogenated solvents, and its use in catalytic systems and closed-loop processes aligns with the principles of sustainable synthesis. [1] [2]
Diagram 1: Experimental workflow for planning this compound-mediated reactions, showing key decision points and optimal conditions for different transformation types.
This compound has established itself as a versatile reagent in modern organic synthesis, with applications spanning from its traditional role as a protecting agent to its emerging uses in photoredox catalysis and sustainable chemistry. The development of novel methodologies leveraging this compound as a methyl radical source represents a significant advancement in C-H functionalization chemistry, providing milder alternatives to conventional approaches. Furthermore, its integration with green solvent systems such as deep eutectic solvents aligns with the increasing emphasis on sustainable synthetic practices in pharmaceutical and fine chemical industries. Future research directions will likely focus on expanding the scope of this compound-mediated transformations, developing asymmetric variants of existing reactions, and further optimizing its use in continuous flow processes and other advanced reactor technologies. As synthetic chemistry continues to evolve toward more efficient and environmentally responsible practices, this compound is poised to maintain its relevance as a valuable synthetic tool with unique reactivity and favorable safety profile compared to many alternative reagents.
Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol. As the simplest orthoester, this colorless liquid serves as a fundamental building block in organic synthesis, particularly valuable in pharmaceutical intermediate development. TMOF is characterized by its stability to both nucleophilic and basic reagents and its ability to function as a protecting group for various functional groups including carboxylic acids, hydroxyl groups, esters, and α-keto acids. Its physical properties include miscibility with ether, alcohol, and benzene, and a relatively low boiling point of approximately 81°C, which facilitates easy removal after reaction completion, thereby simplifying purification processes. [1] [2]
The significance of TMOF in pharmaceutical synthesis stems from its multifunctional reactivity and its role as a source of both formyl and methoxy groups. The global market for TMOF reflects its importance, with an estimated value of approximately $150 million in 2025 and a projected growth to $260 million by 2033, representing a compound annual growth rate (CAGR) of 6%. This growth is largely driven by increasing demand from the pharmaceutical sector, where TMOF serves as a crucial intermediate in the synthesis of various drugs, including those from the floxacin family of antibacterial agents and various antiviral medications. The "Above 99% TMOF" purity segment commands the largest market share, reflecting the pharmaceutical industry's stringent requirements for high-quality chemical intermediates. [3] [1]
This compound serves as a versatile reagent in multiple synthetic transformations critical to pharmaceutical development. Its applications span from introducing protective groups to participating in complex carbon-carbon bond formation processes. The following table summarizes the primary synthetic applications of TMOF in pharmaceutical intermediate synthesis: [4] [1]
Table 1: Key Synthetic Applications of this compound in Pharmaceutical Intermediate Synthesis
| Application Type | Reaction Role | Key Pharmaceuticals/Intermediates | Advantages |
|---|---|---|---|
| Radical Methylation | Methyl radical source | (Hetero)aryl chlorides, acyl chlorides | Mild conditions, broad functional group compatibility |
| Enantioselective Synthesis | Methyl source in C-C bond formation | Lacosamide, enantiomerically pure 2-azido-3,3-dimethoxypropanamides | High enantioselectivity, efficient access to chiral intermediates |
| Protecting Group Chemistry | Acetal formation | Aldehyde protection in multi-step syntheses | Stable to nucleophiles and bases, easily deprotected with acid |
| Formylation Reactions | Formyl group source | Amines to formamides, heterocyclic systems | Efficient formylation under mild conditions |
| Light-Driven Cross-Coupling | Methyl radical source for C(sp³)-H functionalization | Complex molecular frameworks | Utilizes photoredox catalysis, enables challenging bond formations |
The synthetic utility of TMOF stems from its ability to participate in diverse reaction mechanisms through cleavage of its C-O bonds or generation of radical species. In nickel/photoredox dual catalytic systems, TMOF serves as a methyl radical source through a β-scission pathway after initial hydrogen atom transfer. This mechanism enables the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild conditions, representing a significant advancement over traditional methylation methods that often require harsh reagents or elevated temperatures. The radical mechanism proceeds through chlorine-mediated hydrogen atom transfer, generating a tertiary radical that undergoes β-scission to release methyl radicals, which subsequently participate in the nickel-catalyzed cross-coupling cycle. [4]
In enantioselective synthesis, TMOF participates in C-C bond formation through a different pathway. In the synthesis of lacosamide and derivatives, TMOF reacts with N-azidoacetyl-1,3-thiazolidine-2-thione under nickel catalysis in the presence of TESOTf and 2,6-lutidine to yield enantiomerically pure 2-azido-3,3-dimethoxypropanamides. This transformation demonstrates the versatility of TMOF in participating in stereoselective reactions to generate valuable chiral intermediates with high optical purity. The mechanism involves activation of the thioimide substrate by the nickel catalyst, followed by nucleophilic attack by TMOF-derived species in the enantioselective step. [4]
Diagram: Key reaction mechanisms and pathways involving this compound in pharmaceutical synthesis
The following protocol describes the methylation of (hetero)aryl chlorides using TMOF as a methyl radical source via nickel/photoredox dual catalysis, adapted from Kariofillis et al. (2020). This method enables methylation under unusually mild conditions with exceptional functional group tolerance, making it particularly valuable for late-stage functionalization of complex pharmaceutical intermediates. [4]
Reaction Setup:
Reaction Conditions:
Workup Procedure:
Purification:
Critical Notes:
This protocol describes the enantioselective synthesis of 2-azido-3,3-dimethoxypropanamides from N-azidoacetyl-1,3-thiazolidine-2-thione using TMOF as a key reagent, adapted from Teloxa et al. (2020). This transformation provides efficient access to enantiomerically pure intermediates for the antiepileptic drug lacosamide and related compounds. [4]
Reaction Setup:
Reaction Conditions:
Workup and Isolation:
Purification and Deprotection:
Critical Parameters:
Chromatographic Methods:
Spectroscopic Characterization:
Table 2: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Conversion in Radical Methylation | Oxygen contamination, insufficient lighting, impure catalysts | Degas solvents thoroughly, ensure proper light source distance, recrystallize catalyst complexes | Use rigorous Schlenk techniques, validate light source intensity |
| Poor Enantioselectivity | Impure ligand, temperature fluctuations, moisture contamination | Source high-purity chiral ligand, use precise temperature control, ensure anhydrous conditions | Dry all glassware, use fresh molecular sieves, calibrate temperature bath |
| Formation of Side Products | Excessive TMOF, improper workup, residual acid | Optimize TMOF stoichiometry, adjust workup protocol, neutralize acidic impurities | Monitor reaction by TLC, use buffer during workup, employ high-purity reagents |
| Low Yields in Scale-up | Inefficient mixing, light penetration issues, heat transfer limitations | Optimize stirring rate, increase surface-to-volume ratio, implement segmented processing | Use appropriate reactor design, consider flow photochemistry for large scale |
This compound requires careful handling due to its flammable nature and sensitivity to moisture. Proper storage conditions include maintaining the chemical in a tightly closed container in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Laboratory personnel should wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats when handling TMOF. Engineering controls such as local exhaust ventilation should be utilized to maintain airborne concentrations below exposure limits. Particular care must be taken to exclude moisture during storage and transfer operations, as TMOF can decompose upon contact with water. [2] [1]
First Aid Measures:
The production and use of TMOF are subject to chemical control regulations in various jurisdictions. In North America, manufacturers must comply with Toxic Substances Control Act (TSCA) requirements, including Significant New Use Rules (SNURs) that may apply to certain applications. Recent regulatory developments include EPA's issuance of final SNURs for certain chemical substances in July 2025, which may impact TMOF applications depending on specific use patterns. Additionally, the industry is experiencing increasing pressure to develop greener synthetic processes, driving innovation toward more sustainable production methods that reduce environmental impact. [5] [3]
Waste Disposal Considerations:
The global market for this compound is experiencing robust growth, with the Asia-Pacific region, particularly China, dominating both production and consumption. China's TMOF market was valued at $14.9 billion in 2025 and is expected to grow at a CAGR of 7.71% through 2033, reaching $23.27 billion. This growth trajectory reflects the increasing demand from pharmaceutical and other chemical industries. The market is characterized by a mix of established chemical conglomerates and emerging specialty chemical firms competing through technological innovation, strategic partnerships, and capacity expansion. [6] [3]
Key Market Segments:
Major Producers and Suppliers:
Technological Advancements: Recent innovations in TMOF production focus on greener synthesis methods that overcome limitations of traditional routes such as the hydrocyanic acid method, which involves highly toxic reactants. A promising development utilizes calcium methoxide [Ca(OCH₃)₂] derived from calcium carbide alcoholysis as a low-cost methoxy source, reacting with chloroform in methanol with potassium fluoride as an activator. This method achieves TMOF yields up to 90% under optimized conditions (90°C, 4 hours) and represents a more sustainable approach to TMOF synthesis. Such innovations are critical for meeting both economic and environmental objectives in pharmaceutical chemical production. [7]
Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound
| Parameter | Specification | Test Method | Significance |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid | Visual inspection | Indicator of purity and absence of decomposition |
| Assay (TMOF) | 99.2% min. | GC with FID detection | Ensures primary component concentration |
| Methyl Formate | 0.2% max. | GC with FID detection | Controls key impurity affecting reactions |
| Methanol | 0.3% max. | GC with FID detection | Limits alcohol content that may interfere with synthesis |
| Water Content | 0.05% max. | Karl Fischer titration | Critical for moisture-sensitive applications |
| Heavy Metals | 10 ppm max. | ICP-MS | Ensures suitability for pharmaceutical synthesis |
This compound continues to be a valuable reagent in pharmaceutical intermediate synthesis, with established applications in methylation, formylation, and protecting group chemistry. Recent methodological advances, particularly in photoredox catalysis and enantioselective synthesis, have significantly expanded its utility in constructing complex molecular architectures under milder and more selective conditions. The growing emphasis on sustainable synthesis is driving innovation in TMOF production methods, as evidenced by the development of alternative synthetic routes using calcium methoxide that offer environmental and safety advantages over traditional processes. [4] [7]
Future developments in TMOF chemistry will likely focus on expanding its applications in stereoselective synthesis and integrating it with emerging technologies such as continuous flow processing and biocatalysis. Additionally, the ongoing optimization of TMOF synthesis toward greener and more efficient processes will further enhance its sustainability profile. As pharmaceutical synthesis continues to evolve toward more complex target molecules, the unique reactivity and versatility of TMOF position it as a key reagent that will continue to enable innovative synthetic strategies in drug development and manufacturing. [3] [1]
Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a simple orthoester that serves as a versatile reagent in organic synthesis, particularly valuable for the protection of carbonyl groups and as a methyl radical source in modern synthetic methodologies. As a colorless liquid with the molecular formula C₄H₁₀O₃, TMOF is characterized by its moisture-sensitive nature and high reactivity toward nucleophiles and carbonyl compounds [1] [2]. Its stability against bases and nucleophiles, combined with its ability to be easily removed under mild acidic conditions, makes it an indispensable tool for synthetic chemists, especially in the synthesis of complex molecules such as pharmaceutical intermediates, agrochemicals, and fine chemicals [1] [2] [3].
The utility of TMOF extends beyond traditional protection chemistry to emerging applications in photoredox catalysis and radical chemistry, making it a reagent of continuing interest in both industrial and academic settings [4]. These application notes provide a detailed overview of TMOF's applications, supported by specific protocols and quantitative data to facilitate its implementation in research and development workflows.
This compound primarily functions in the protection of aldehydes through the formation of dimethyl acetals. This transformation is crucial in multi-step syntheses where the carbonyl group must be preserved from nucleophilic attack or reducing conditions [5]. The protection process is typically acid-catalyzed and involves the reaction of an aldehyde with TMOF to form an acetal, with the orthoester serving to scavenge water produced in the reaction—a critical factor in driving the equilibrium toward complete conversion [5]. The mechanism proceeds through nucleophilic addition followed by elimination, resulting in the protected acetal which exhibits remarkable stability across a wide range of synthetic conditions.
The particular value of TMOF in this context lies in its dual functionality: it acts as both a protecting reagent and a dehydrating agent. When TMOF reacts with water, it forms methyl formate and methanol, thereby efficiently removing water from the reaction mixture and preventing the reverse reaction [5]. This property makes it superior to many conventional methods that require azeotropic water removal or additional dehydrating agents.
Beyond carbonyl protection, TMOF is employed to protect alcohols and amines by forming methoxy derivatives [6]. This application is particularly valuable for temporary protection of nucleophilic functional groups that might otherwise interfere with desired transformations elsewhere in the molecule. The protection is achieved through an acetal formation mechanism that is reversible, allowing for deprotection under controlled acidic conditions to regenerate the original functional groups after completion of the target synthetic steps [6]. This reversible protection strategy enables chemists to exercise precise control over reaction selectivity, minimizing side products and enhancing overall yield in complex synthetic sequences.
Table 1: Selected Applications of this compound in Carbonyl Protection
| Application | Reaction Conditions | Key Outcomes | Reference |
|---|---|---|---|
| General Aldehyde Protection | Catalytic HClO₄-SiO₂, solvent-free, TMOF, 25°C | High yields, excellent functional group tolerance, reusable catalyst | [5] |
| Chemoselective Aldehyde Protection | Tetrabutylammonium tribromide (cat.), absolute alcohol, TMOF, 25°C | Chemoselectivity for aldehydes over ketones, acid-sensitive groups tolerated | [5] |
| Palladium-Catalyzed Protection | Pd catalyst (low loading), TMOF, ambient temperature | Broad substrate scope, excellent yields, mild conditions | [5] |
| Visible Light-Promoted Protection | Eosin Y (photocatalyst), visible light, TMOF, neutral conditions | Acid-sensitive substrates compatible, sterically hindered aldehydes successful | [5] |
The applications summarized in Table 1 demonstrate the versatility of TMOF across various catalytic systems and conditions. The visible light-promoted protection is particularly noteworthy for handling exceptionally acid-sensitive substrates that would not survive traditional acid-catalyzed conditions [5]. Similarly, the chemoselective approach enables synthetic chemists to protect aldehyde functionalities in the presence of ketones, a valuable selectivity for complex molecule synthesis.
In addition to its traditional role in protection chemistry, TMOF has emerged as a valuable methyl radical source in modern synthetic methodologies. The development of nickel/photoredox dual catalytic systems has enabled the use of TMOF for radical methylation of (hetero)aryl chlorides under remarkably mild conditions [4]. This methodology represents a significant advancement over traditional approaches that often require harsh reaction conditions or specialized reagents.
The mechanism involves photoredox-catalyzed generation of chlorine atoms through photolysis of a Ni(III) species, which subsequently abstracts a hydrogen atom from TMOF [4]. The resulting radical undergoes β-scission to liberate a methyl radical that can be captured by nickel catalysts to facilitate cross-coupling reactions. This methodology exhibits broad functional group compatibility and can be applied in both early and late-stage modifications of complex molecules, making it particularly valuable for pharmaceutical applications [4].
TMOF has been successfully implemented in the direct, highly enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by Tol-BINAPNiCl₂ in the presence of TESOTf and 2,6-lutidine [4]. This transformation converts the starting material into enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields, with the heterocyclic scaffold easily removed by treatment with various amines. In this context, TMOF serves as a critical methyl source, enabling efficient access to important building blocks such as lacosamide through a novel C–C bond-forming process [4].
Diagram 1: Enantioselective synthesis pathway using TMOF as a methyl source
Title: Acid-Catalyzed Protection of Aldehydes as Dimethyl Acetals Using this compound
Materials:
Procedure:
Notes:
Title: Stabilization of Catechol Functionality via Orthoformate Protection
Background: This specific protocol details the protection of hydroxytyrosol, a powerful antioxidant that undergoes rapid oxidation upon exposure to air, particularly in alkaline conditions and during chromatographic purification on silica gel [7].
Materials:
Procedure:
Notes:
Title: Nickel/Photoredox-Catalyzed Methylation of (Hetero)Aryl Chlorides Using TMOF
Materials:
Procedure:
Notes:
Table 2: Stability and Deprotection Parameters for TMOF-Derived Protecting Groups
| Protected Functional Group | Stable Toward | Deprotection Conditions | Half-Life (Approx.) |
|---|---|---|---|
| Dimethyl Acetals (Aldehydes) | Bases, nucleophiles, hydride reductions (neutral/basic) | Acidic hydrolysis, transacetalization with acetone | Varies with structure |
| Methyl Orthoformate (Catechols) | Mildly acidic to neutral conditions | pH < 5 or pH > 10, acid resin in methanol | pH 6.5: 112.9 h; pH 10: 25.9 h [7] |
| Methoxy Derivatives (Alcohols/Amines) | Basic conditions, nucleophiles | Acidic hydrolysis | Varies with structure |
The stability data in Table 2 highlights the importance of understanding the specific stability profile of TMOF-derived protecting groups for successful implementation in multi-step syntheses. The methyl orthoformate protection of catechols exhibits a particularly narrow stability range, with optimal stability between pH 6.5-8.0 [7]. This information is crucial for planning synthetic sequences and selecting appropriate workup and purification conditions.
Several efficient methods exist for deprotecting TMOF-derived protecting groups, with the choice of method dependent on the specific protected functionality and the presence of other sensitive groups in the molecule:
Acid-Catalyzed Hydrolysis: Dilute aqueous acids (e.g., HCl, AcOH) in THF, methanol, or dioxane effectively remove acetal and orthoformate protections [5].
Transacetalization: Acetone in the presence of catalytic acids promotes efficient deprotection through transacetalization, particularly useful for acid-sensitive substrates [5].
Neutral Conditions: Catalytic indium(III) triflate in wet nitromethane enables deprotection under nearly neutral conditions, compatible with a wide range of acid-sensitive functionalities [5].
Resin-Mediated Deprotection: Acidic resins such as Amberlyst-15 in methanol provide a convenient method for orthogonal deprotection under non-aqueous conditions [7].
Diagram 2: Deprotection strategies for TMOF-derived protecting groups
This compound remains a versatile and invaluable reagent in the synthetic chemist's toolbox, with applications spanning traditional protection chemistry to cutting-edge photoredox-mediated transformations. Its unique properties as both a protecting agent and dehydrating agent, combined with the mild conditions required for its introduction and removal, make it particularly suitable for complex molecule synthesis. The protocols and data presented in these application notes provide researchers with practical guidance for implementing TMOF-based methodologies in diverse synthetic contexts, from pharmaceutical intermediate preparation to natural product derivatization. As synthetic methodology continues to evolve, TMOF's role as a methyl radical source in photoredox catalysis exemplifies how classic reagents can find new life in emerging synthetic paradigms.
Recent research highlights a promising alternative to traditional routes using calcium methoxide (Ca(OCH₃)₂) and chloroform (CHCl₃) [1]. This method is noted for being more sustainable and cost-effective.
The table below summarizes the optimized reaction conditions for this method:
| Parameter | Optimal Condition | Role & Impact |
|---|---|---|
| Activator | Potassium Fluoride (KF), 1 equivalent | Interacts strongly with Ca²⁺, activating the solid Ca(OCH₃)₂ by improving its interface mass transfer and reactivity [1]. |
| Solvent | Methanol (CH₃OH) | Acts as both solvent and reactant, mediating the reaction effectively [1]. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed efficiently [1]. |
| Time | 4 hours | Allows the reaction to reach a high yield of 90% [1]. |
Here are solutions to common problems that can affect TMOF yield and purity.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield | (1) Inefficient activator; (2) Unsuitable solvent; (3) Incorrect temperature/time [1]. | (1) Use KF as an activator; (2) Employ methanol as the solvent; (3) Ensure reaction runs at 90°C for 4 hours [1]. |
| Low Purity / Side Reactions | (1) Solvent decomposition; (2) Competing reaction mechanisms [1]. | (1) Avoid polar aprotic solvents like DMSO/DMF; (2) Note that both nucleophilic substitution and radical mechanisms occur; optimized conditions favor the desired product pathway [1]. |
| Handling Difficulties | (1) Insolubility of Ca(OCH₃)₂; (2) Safety concerns with traditional routes [1]. | (1) Use KF in methanol to activate the solid reagent in situ [1]. (2) This method avoids highly toxic reactants (e.g., HCN) used in other industrial processes [1]. |
The following workflow outlines the experimental procedure for the Ca(OCH₃)₂ method, based on the research data [1].
Key Materials & Characterization [1]:
For context, here is a quantitative comparison of this method with other known synthesis routes.
| Synthesis Route | Key Reactants | Reported Yield | Key Advantages / Disadvantages |
|---|---|---|---|
| Calcium Methoxide Route [1] | Ca(OCH₃)₂, CHCl₃ | 90% | Advantages: Greener, safer, lower cost raw materials. Disadvantages: Requires an activator (KF), heterogeneous reaction. |
| Sodium Methoxide Route [1] | NaOCH₃, CHCl₃ | Not specified | Disadvantages: High cost of sodium methoxide limits application [1]. |
| Hydrocyanic Acid Route [1] | HCN, HCl, CH₃OH | Not specified | Disadvantages: Uses highly toxic reactants, requires stringent safety measures and specialized equipment [1]. |
The reactivity of solid calcium methoxide can be improved by using chemical activators or selecting appropriate reaction media. The following table summarizes effective strategies identified in recent research.
| Activator/Medium | Mechanism of Action | Reaction Example | Key Performance Data | Notes & Characteristics |
|---|---|---|---|---|
| Potassium Fluoride (KF) | Strong interaction with Ca²⁺, forms insoluble CaF₂, liberating methoxide anions; also acts as a phase-transfer catalyst [1]. | Synthesis of Trimethyl Orthoformate (TMOF) from CHCl₃ [1]. | Yield: ~90% (at 90°C for 4h with 1 equiv. KF) [1]. | Highly effective; methanol is a crucial co-solvent. |
| Methanol (Solvent) | Acts as a reaction mediator and solvent; facilitates interface mass transfer and stabilizes intermediates [1]. | Used in conjunction with KF for TMOF synthesis [1]. | Essential for high yields; see KF data [1]. | A simple, effective first approach for many reactions. |
| Polar Aprotic Solvents (DMF, DMSO) | Can solubilize and activate the catalyst; however, may lead to side reactions and solvent decomposition at high temperatures [1]. | Reaction of Ca(OCH₃)₂ with CHCl₃ [1]. | CHCl₃ conversion: 80-90%; TMOF yield: low [1]. | Not generally recommended due to poor selectivity and decomposition. |
This methodology is adapted from a study demonstrating an efficient and novel synthesis of TMOF [1].
Primary Materials: Calcium methoxide (Ca(OCH₃)₂), Chloroform (CHCl₃), Potassium Fluoride (KF), Methanol (MeOH, anhydrous).
Equipment Setup: A standard round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a temperature-controlled oil bath.
Procedure:
Calcium methoxide is an excellent solid base catalyst for reactions like transesterification to produce biodiesel [2] [3]. While activators like KF are not typically used here, the catalyst's inherent properties are key.
Q1: I'm getting low product yields even with activated Ca(OCH₃)₂. What could be wrong?
Q2: My catalyst appears deactivated after one run. How can I improve its stability and reusability? Calcium methoxide is known to suffer from leaching of the active phase and progressive carbonation [4].
Q3: How do I choose between different activation methods? The choice depends on your specific reaction:
For a visual overview of the experimental planning and troubleshooting process, follow the logic in this diagram:
Trimethoxymethane is an orthoester, a class of compounds known for their acid-labile nature. The hydrolysis reaction is acid-catalyzed and proceeds as follows [1] [2]: [ \ce{C2H5O3 + H2O -> 2CH3OH + C2H4O2} ]
You can manage the hydrolysis rate through several experimental parameters:
| Control Parameter | Effect on Hydrolysis Rate | Practical Implementation |
|---|---|---|
| Acid Catalyst | Lower concentration/strength slows rate [1]. | Use dilute solutions (e.g., 0.1 mol% TFA); avoid strong acids [1]. |
| Water Content | Less water slows rate [1]. | Use anhydrous solvents; dry reagents in situ with sacrificial orthoester [1]. |
| Temperature | Lower temperature slows rate. | Perform reactions at or below room temperature [1]. |
| Scavenging Methanol | Shifts equilibrium away from hydrolysis products [1]. | Add molecular sieves (e.g., 4 Å) to absorb methanol byproduct [1]. |
The following diagram outlines a general workflow for setting up a controlled orthoester hydrolysis or exchange reaction, based on principles from the literature [1]:
Key Protocol Details:
Here are solutions to frequently encountered issues:
| Problem | Likely Cause | Solution |
|---|---|---|
| Hydrolysis is too fast | Acid too concentrated/strong; excess water; temperature too high. | Dilute acid further; ensure anhydrous conditions; lower temperature [1]. |
| No reaction occurs | Insufficient acid catalyst; reagents not properly activated. | Ensure catalytic acid is added; verify solvent and reagent dryness [1]. |
| Low yield of desired product | Uncontrolled hydrolysis leads to decomposition. | Scavenge methanol with molecular sieves to shift equilibrium [1]. |
Accurate measurement is the first step in troubleshooting VOC emissions. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose [1].
The table below summarizes the optimized experimental conditions for sampling VOCs from air, as detailed in a recent study [1].
| Parameter | Recommended Setting | Purpose & Notes |
|---|---|---|
| SPME Fiber | 85 µm CAR/PDMS and 100 µm PDMS | Using two fibers of different polarity maximizes the range of compounds extracted [1]. |
| Adsorption Time | 30 minutes | This duration provided an optimal balance for the number of compounds detected and total peak area [1]. |
| Desorption Temperature | 250 °C | Ensures complete transfer of analytes from the fiber into the GC inlet [1]. |
| Desorption Time | 6 minutes | Sufficient time to ensure all compounds are desorbed, preventing carryover [1]. |
| GC Oven Program | Initial: 45°C for 5 min; Ramp: 8°C/min to 320°C; Hold: 15 min | Provides a good compromise between analysis time and adequate separation of VOC peaks [1]. | | MS Scan Range | 45–300 m/z | Covers the typical mass range for most volatile organic compounds [1]. |
This methodology can be adapted for monitoring VOC levels in laboratory or process environments where trimethoxymethane is used.
For reducing VOC emissions, several end-of-pipe treatment technologies are available. The choice of technology depends heavily on the concentration and volume of the VOC stream [2] [3] [4].
The following diagram illustrates the decision-making workflow for selecting an appropriate VOC control technology based on concentration and other key factors:
Technology Insights:
Q1: What are the primary health and environmental risks associated with VOC exposure? VOCs can have significant short- and long-term health effects, including respiratory and neurological issues [1]. Environmentally, they are key precursors to ground-level ozone and photochemical smog and contribute to the formation of secondary organic aerosols (PM2.5) [1] [6] [4].
Q2: What does 'Low-VOC' mean on a product, and is it safe for indoor use? The term "Low-VOC" can be misleading. EPA regulations for outdoor air sometimes exempt certain VOCs with low photochemical reactivity, but these compounds may still pose health risks indoors [6]. It's crucial to check if product certifications are based on content of regulated VOCs or on actual emissions and health impacts in an indoor environment [6].
Q3: We have a complex mixture of VOCs. What if a single technology doesn't work? For complex or recalcitrant VOC mixtures, integrated technologies are often the most effective solution [4]. A common and successful approach is combining a destructive pre-treatment (like non-thermal plasma or UV photolysis) with a biological polishing step (like a biofilter). The pre-treatment breaks down complex molecules into more biodegradable intermediates, which are then efficiently removed by the biological system [4].
The following table consolidates quantitative data for easy reference, primarily based on information from a chemical database [1].
| Property | Value / Description |
|---|---|
| CAS No. | 149-73-5 [1] |
| Molecular Formula | C₄H₁₀O₃ [1] |
| Molecular Weight | 106.12 g/mol [1] |
| Physical Form | Clear, colorless liquid [1] |
| Boiling Point | 101-102 °C (lit.) [1] |
| Density | 0.97 g/mL at 25 °C (lit.) [1] |
| Flash Point | 60 °F (approximately 16 °C) [1] |
| Melting Point | -53 °C [1] |
| Vapor Pressure | 23.5 mm Hg at 20 °C [1] |
| Water Solubility | 10 g/L (hydrolysis) [1] |
| Hazard Statements (GHS) | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. [1] |
| Precautionary Statements | P210, P233, P240, P241, P242, P305+P351+P338 [1] |
| Storage Temp. | Store below +30°C. [1] |
| Autoignition Temperature | 255 °C [1] |
| Explosive Limit | 1.4-44.6%(V) [1] |
Based on the available data, here are answers to anticipated frequently asked questions.
Q1: What are the primary safety hazards when working with Trimethoxymethane? The two most critical hazards are its high flammability and its tendency to be moisture sensitive [1]. It has a very low flash point (16°C) and can form flammable vapor-air mixtures. It is also a skin and eye irritant [1].
Q2: How should this compound be stored? Containers must be kept tightly closed in a dry, well-ventilated place and stored below 30°C [1]. It is incompatible with strong acids and strong oxidizing agents [1].
Q3: What should I do if this compound is exposed to moisture? this compound is moisture sensitive and undergoes hydrolysis upon contact with water [1]. This likely degrades the compound and may impact its performance in synthesis. Always use anhydrous conditions and ensure equipment is dry.
Issue: Low yield or unwanted side reactions during synthesis.
Issue: Presence of unexpected impurities in the product.
The diagram below outlines a basic logical workflow for safely handling this compound in a lab setting.
The information provided here is a foundational overview. For the specific experimental protocols and in-depth troubleshooting guides you require, I suggest you:
Understanding TMM decomposition is crucial for troubleshooting related processes. The following table summarizes key quantitative data from flow reactor pyrolysis studies, which can inform issues like unexpected product formation or catalyst deactivation [1].
| Parameter | Details & Conditions | Key Findings & Quantitative Data |
|---|
| Experimental Setup | Reactor Type: Flow reactor (α-Al2O3 tube, 7.0 mm inner diameter) [1] Analysis: Gas Chromatography (GC) [1] | -- | | Major Pyrolysis Products | Carbon monoxide (CO), methane (CH4), methanol (CH3OH), dimethyl carbonate (DMC), ethylene (C2H4), ethane (C2H6), carbon dioxide (CO2) [1] | -- | | Fuel Decomposition | Onset Temperature: ~773 K for DMM, TMM, and TeMM [1] Main Pathways: Unimolecular decomposition and H-abstraction reactions [1] | TMM-Specific: Methanol (CH3OH) elimination is the most sensitive initial reaction for TMM decomposition [1]. | | Key Intermediate | • Methoxymethoxy radical (CH3OCH2O•) [1] | Formation: From C–O bond dissociation in •CH2OCH3 and •OCH3 radicals [1]. |
For troubleshooting fuel cell systems that may use alternative fuels, the following established methodologies are highly relevant. The diagram below outlines a structured workflow for diagnosing common failure modes.
To effectively pinpoint the root causes outlined in the workflow, you can employ several advanced diagnostic methods:
To build a comprehensive knowledge base for TMM fuel cells, you may need to adapt and investigate the following areas:
Trimethoxymethane is prone to hydrolysis, especially under acidic conditions or elevated temperatures, breaking down into methyl formate, methanol, and formic acid [1]. The decomposition can occur even at 120°C in the presence of water, even without an acidic catalyst [1].
The diagram below illustrates the primary degradation pathway of TMM.
The table below summarizes key stability-influencing factors and quantitative data from research.
| Factor | Condition & Quantitative Effect | Experimental Context & Citations |
|---|---|---|
| pH | Hydrolyzes below pH 5 and above pH 10. Half-life (t₁/₂) is 112.9 hours at pH 6.5 and 25.9 hours at pH 10 at 25°C [2]. | Stability study of an orthoformate-protected compound, analogous to TMM [2]. |
| Temperature | Nearly complete hydrolysis occurs when exposed to water at 120°C [1]. High-temperature pyrolysis studies show decomposition beginning at ~1189 K (~916°C) [3]. | Fuel cell study (relevant for storage in non-inert conditions) [1]. Pyrolysis kinetics study in a controlled, inert atmosphere [3]. |
| Water Exposure | Decomposes upon contact with water [1] [4]. The products of hydrolysis (e.g., formic acid) can further catalyze degradation [1]. | Multiple experimental studies [1] [4]. |
You can adapt this general methodology based on ICH guidelines and published research to assess TMM stability under specific conditions [5].
What are the key signs that TMM has degraded? A change in odor, decreased pH (increased acidity) of the solution, and the presence of methanol or methyl formate as detected by GC/MS are strong indicators of degradation [1].
Can I remove water from degraded TMM by adding molecular sieves? While molecular sieves can remove water, they cannot reverse the hydrolysis reaction. Once TMM has decomposed into methyl formate and methanol, the process is irreversible under standard conditions. Prevention is the only effective strategy.
What is the recommended long-term storage condition for TMM? Based on the degradation pathways, TMM should be stored under the following conditions:
The core challenge is that TMM is inherently reactive with water. The experimental data provided should give you a strong foundation for developing your specific stabilization strategy.
| Question | Possible Cause & Solution |
|---|---|
| Reaction yields are low. | Cause: Moisture contamination leads to hydrolysis of starting materials or product.Solution: Ensure strict anhydrous conditions. Use dried glassware and solvents. Purity reagents (e.g., alcohols) before use [1]. |
| Formation of alkyl chloride byproducts is high (in Pinner reaction). | Cause: A major side reaction in the traditional Pinner synthesis [1].Solution: Optimize reaction conditions (e.g., temperature, acid equivalent). Consider alternative synthetic routes like the electrochemical method [2] [3]. |
| The orthoester product is unstable and decomposes. | Cause: Exposure to acidic conditions or traces of water during work-up or storage.Solution: Work under neutral or basic conditions post-reaction. Use neutral aqueous work-up (e.g., sodium bicarbonate). Store products over a molecular sieve [1]. |
| The reaction does not initiate or is very slow. | Cause: In Pinner reaction, the HCl may not be adequately dry or the nitrile is of low reactivity.Solution: Use anhydrous HCl gas or generate it in situ from acetyl chloride and alcohol. Ensure the nitrile is dry [1]. |
| Transesterification from a cheaper orthoester is inefficient. | Cause: The target orthoester is too stabilized (electron-rich) and resists transesterification.Solution: This method works best with electron-poor orthoesters. For stabilized orthoesters, consider alternative pathways from trichloroalkanes or amides [1]. |
Here are detailed methodologies for key synthetic approaches to orthoesters.
This is a classic two-step synthesis from nitriles, but requires careful handling due to the formation of alkyl chloride byproducts and the need for anhydrous conditions [1] [2].
Reaction Mechanism:
Standard Workflow:
Recent advances focus on milder, more efficient, and environmentally friendly methods.
Solvent-Free Synthesis from Alcohols and Ketene Acetals:
Electrochemical Synthesis:
When optimizing orthoester synthesis, pay close attention to these variables:
| Parameter | Optimization Strategy |
|---|---|
| Anhydrous Conditions | Critical for success. Use dried solvents, reagents, and glassware. Employ an inert atmosphere. |
| Acid Control (Pinner) | The quantity and quality (dryness) of HCl are crucial. Too much can increase alkyl chloride formation [1]. |
| Reaction Time & Temperature | Pinner salt formation is often exothermic and may require cooling. The conversion to orthoester can be slow and may benefit from moderate heating [1]. |
| Alcohol Reactivity | Primary alcohols generally react faster and more completely than secondary or tertiary alcohols in the Pinner reaction [1]. |
This flowchart helps you select the most appropriate synthesis method based on your starting materials and goals.
A key difference between these fuels lies in their reaction mechanisms. Unlike methanol, which is directly electro-oxidized, TMM first undergoes hydrolysis in the acidic fuel cell environment, and the resulting products are then oxidized [1] [2].
The diagrams below illustrate the general reaction pathway for TMM and a typical experimental setup for evaluating direct liquid fuel cells.
The tables below summarize the key findings from experimental studies, which generally compare TMM and methanol under similar operating conditions (e.g., using PtRu catalysts, oxygen at the cathode, and temperatures of 60-90 °C) [3] [1] [4].
Table 1: Quantitative Performance Metrics
| Performance Metric | This compound (TMM) | Methanol | Experimental Conditions |
|---|---|---|---|
| Maximum Power Density | 31 - 48 mW/cm² [1] [4] | ~25 mW/cm² (outperformed by TMM at high current) [3] [1] | 60-90 °C, 1.0 M fuel, O₂ cathode, PtRu anode |
| Open Circuit Voltage | ~0.68 V [1] | ~0.67 V [1] | 90 °C, 1.0 M fuel |
| Fuel Crossover Flux | Significantly lower than methanol [3] | Higher than TMM [3] | 90 °C, 1.0 M fuel, Nafion membrane |
| Peak Performance Current Density | >750 mA/cm² (high current) [3] | <750 mA/cm² (low to medium current) [3] | 90 °C |
Table 2: Fuel Property & Operational Comparison
| Property / Characteristic | This compound (TMM) | Methanol |
|---|---|---|
| Chemical Formula | (CH₃O)₃CH | CH₃OH |
| Energy Density (Ah g⁻¹) | 5.05 [1] | 5.02 [1] |
| Key Advantage | Lower fuel crossover, higher flash point, lower toxicity [3] [1] | Better performance at low current densities, established use [3] |
| Key Disadvantage | Performance depends on hydrolysis; lower power at low currents [3] [2] | High fuel crossover through membrane, higher toxicity [3] |
The following methodologies are compiled from the research articles to illustrate how the comparative data was obtained.
Please be aware that the experimental data presented here is not recent. To build upon this information for your guide, I suggest:
| Methyl Radical Source | Generation Mechanism | Key Advantages | Key Limitations & Challenges | Representative Application & Performance |
|---|---|---|---|---|
| Trimethyl Orthoformate [1] | Hydrogen Atom Transfer (HAT) followed by β-scission [1] | Commercially available, inexpensive, and commonly used as a solvent. Weak C-H bond allows for selective HAT [1]. | Can lead to by-products from coupling at primary C-H bonds or the tertiary position, requiring optimization for selectivity [1]. | Methylation of (hetero)aryl chlorides with Ni/Photoredox dual catalysis. Achieved 61% yield in model reaction; broad functional group tolerance, applicable to late-stage functionalization of drugs [1]. |
| N-Methoxyphthalimide (NMPI) [2] | Single-Electron Transfer (SET) and reductive fragmentation [2] | Commercially available or easily synthesized on a large scale. Generates methane as a non-nucleophilic byproduct, minimizing side reactions [2]. | Requires a sufficiently reducing photocatalyst (e.g., E1/2 ~ -1.96 V vs. SCE) [2]. | C(sp3)-H functionalization via HAT and oxidative radical-polar crossover. Achieved 88% yield in benzylic fluorination; versatile for chlorination, azidation, and C-C bond formation with nucleophiles [2]. |
| DHPQ Reagent (R1) [3] | Photoexcitation of the reagent leads to an α-aminomethyl radical intermediate [3] | Bench-stable solid, synthesized in one step. Offers superior control and high regioselectivity (e.g., >11:1 for C4-methylation of quinoline), minimizing overalkylation [3]. | Requires multi-step synthesis of the specialized reagent. The bulky radical may not be suitable for all sterically hindered substrates [3]. | Direct C(sp2)-H methylation of N-heteroarenes. Achieved >11:1 regioselectivity for challenging C4-methylation of free quinolines and a 78% isolated yield of 2,4-dimethylquinoline in 25 minutes [3]. |
Here is a summary of the general experimental setups for the methodologies discussed.
The choice of methyl radical source depends heavily on your specific synthetic goal:
To visualize the core mechanistic logic behind these methods, the following diagram illustrates the general pathways.
The table below summarizes the key performance characteristics of Trimethoxymethane (TMM) and Methanol based on experimental studies.
| Feature | This compound (TMM) | Methanol |
|---|---|---|
| Crossover Rate | Significantly lower than methanol, especially at higher concentrations (e.g., ~50% of methanol's rate at 1.0 M and 90°C) [1]. | High crossover is a major limiting factor for performance and efficiency [1]. |
| Electrical Performance | Performance is "fundamentally influenced" by the oxidation of its hydrolyzed species [1]. Can outperform methanol at very high current densities (>750 mA cm⁻²) [1]. | Delivers better performance at low current densities compared to TMM [1]. |
| Energy Density | 5.05 Ah g⁻¹ [2] | 5.02 Ah g⁻¹ [2] |
| Safety & Handling | Higher boiling point, higher flash point, and lower toxicity compared to methanol [2]. | Lower flash point and higher toxicity, making it more hazardous [2]. |
| Electro-oxidation Mechanism | Involves hydrolysis to methyl formate and methanol, and then to formic acid, before complete oxidation to CO₂ [2]. | Direct electro-oxidation to CO₂, though often hindered by kinetic limitations and catalyst poisoning [1]. |
The comparative data comes from standardized experimental setups common in fuel cell research.
The key findings are primarily from studies using liquid-feed direct oxidation fuel cells [1] [2]. A typical experimental setup involves:
The table below consolidates specific experimental results from the cited studies.
| Metric | Experimental Conditions | Methanol | This compound (TMM) | Reference |
|---|---|---|---|---|
| Crossover Rate (mA cm⁻²) | 1.0 M, 90°C | ~150 | ~75 (approx. 50% lower) | [1] |
| Crossover Rate (mA cm⁻²) | 1.0 M, 60°C | ~70 | ~30 (approx. 57% lower) | [1] |
| Peak Power Density (mW cm⁻²) | 0.5 M, PtRu/Ti mesh, 90°C | ~40 | ~45 (at high current density) | [1] [2] |
| Optimal Anode Catalyst | - | Pt-Ru | Pt-Ru, Pt-Sn [2] | - |
The primary reason for TMM's superior crossover performance is its chemical interaction with the membrane environment, as illustrated below:
TMM is hydrolyzed in the acidic environment of the membrane electrode assembly (MEA), breaking down into larger molecules like methyl formate and methanol [1] [2]. These larger hydrolyzed species diffuse more slowly through the Nafion membrane compared to the smaller, unreacted methanol molecules, leading to an overall lower crossover flux for TMM [1].
Orthoesters (RC(OR')₃) feature a central carbon bonded to three alkoxy groups, making it electron-deficient and highly reactive, particularly under acidic conditions [1] [2]. Their most significant reaction in physiological contexts is acid-catalyzed hydrolysis, which proceeds much faster than for similar functional groups like acetals or ketals [3].
The table below summarizes relative hydrolysis rates for various orthoesters, determined by hydroxonium catalytic coefficients (kH+) in D₂O/CD₃CN (1:4 v/v) at 25°C [4]:
| Orthoester Compound | Structure Type | Relative Hydrolysis Rate (kH+, M⁻¹ s⁻¹) |
|---|---|---|
| Triethyl Orthoacetate (13) | Acyclic Orthoacetate | 20.1 ± 0.9 |
| Triethyl Orthoformate (3) | Acyclic Orthoformate | 11.4 ± 0.5 |
| 2-Methoxy-5-methyl-1,3-dioxane (15) | Cyclic (exo-cyclic OR) | 9.8 ± 0.3 |
| 2-Ethoxy-2-methyl-1,3-dioxane (8) | Cyclic Orthoester | 9.8 ± 0.3 |
| Trimethyl Orthoformate (2) | Acyclic Orthoformate | 1.0 ± 0.1 |
| 2-Ethoxy-2-methyl-1,3-dioxolane (5) | 5-Membered Cyclic | 6.5 ± 0.2 |
| 2-Methoxy-2-methyl-1,3-dioxane (4) | 6-Membered Cyclic Ketal | 3.0 ± 0.1 |
| 2-Methoxy-2-methyl-1,3-dioxolane (1) | 5-Membered Cyclic Ketal | 0.0046 ± 0.0002 |
Key factors influencing hydrolysis rate:
This dynamic covalent reaction allows orthoesters to exchange alkoxy groups with alcohols [5].
Orthoesters can form complex macrobicyclic structures in the presence of a metal template [6].
Detailed Protocol [6]:
The following diagram illustrates the orthoester exchange and cryptate formation processes:
Diagram 1: Orthoester reactivity and self-assembly pathways.
Orthoesters are valuable in drug delivery and materials science due to their sensitivity to acidic environments.
pH-Responsive Drug Delivery: Poly(orthoester) nanoparticles and micelles remain stable at physiological pH (7.4) but undergo rapid hydrolysis and disrupt in acidic tumor microenvironments (pH 5.0-6.5), enabling targeted drug release [3]. Doxorubicin-loaded orthoester micelles showed 10-times lower IC₅₀ against drug-resistant human glioma cells compared to free drug [3].
Degradable Biomaterials: Poly(orthoesters) are used in controlled-release applications due to surface erosion properties, providing near zero-order release kinetics [3]. They have been employed for delivery of 5-fluorouracil, tetracycline, and insulin [3].
Supramolecular Chemistry: Dynamic orthoester cryptates can adapt their structure in response to guest molecules like ammonium ions, which act as both template and catalyst [6].
The diagram below illustrates the acid-catalyzed hydrolysis mechanism of a generic cyclic orthoester:
Diagram 2: Acid-catalyzed hydrolysis mechanism of cyclic orthoesters.
Stability vs. Reactivity Balance: Acyclic orthoesters with ethyl groups and six-membered rings with exocyclic cleavage generally offer faster hydrolysis, useful for rapid drug release. Slighter hydrolysis rates are achievable with methyl substituents or five-membered rings [4].
Orthoester Exchange Limitations: This dynamic reaction requires strictly anhydrous conditions to prevent irreversible hydrolysis [5] [6]. It is also sterically sensitive, reacting readily with primary alcohols but poorly with secondary alcohols and not at all with tertiary alcohols [5].
Tunable Hydrolysis Kinetics: Hydrolysis rates can be modulated by structural alterations. Six-membered ring orthoesters or those with methyl substitutions can increase hydrolysis rates by tens to hundreds of times [3]. Linear orthoesters are generally more acid-responsive than cyclic ones due to reduced steric hindrance [3].
The table below summarizes the key purity and impurity specifications for a pharmaceutical-grade this compound, based on a manufacturer's data sheet. This provides a baseline for the quality standards you would need to validate against [1].
| Parameter | Specification |
|---|---|
| Assay (Purity) | 99.2% min. [1] |
| Methyl Formate | 0.2% max. [1] |
| Methanol | 0.3% max. [1] |
| Water | 0.05% max. [1] |
| Appearance | Colorless to light yellow liquid [1] |
To build your comparison guide, a systematic approach to validation is essential. The following workflow outlines the key stages, from defining standards to final documentation. Please note that the specific experimental protocols for some stages were not available in the search results and would need to be sourced from official pharmacopeias or analytical literature.
Workflow Stage Details:
To complete your comparison guide with the required experimental data and protocols, I suggest the following actions:
The key findings on the hydrolysis of this compound are summarized in the table below.
| Property/Observation | Experimental Details / Conditions |
|---|---|
| General Hydrolytic Behavior | Undergoes hydrolysis in the presence of water and an acidic catalyst [1]. |
| Primary Hydrolysis Products | Methyl formate, methanol, and formic acid [1]. |
| Stability in Neutral Water | Hydrolyzes at 120°C even without an acidic catalyst [1]. |
| pH-Dependent Stability | Highly stable in a narrow pH range (~pH 6.5 to 10). Hydrolyzes rapidly at pH ≥ 10 and pH ≤ 5 [2]. |
| Half-life (t₁/₂) Data | At pH 10: ~25.9 hours at 25°C [2]. At pH 6.5: ~112.9 hours at 25°C [2]. |
The hydrolysis pathway and its pH-dependent nature can be visualized as follows, incorporating findings on its stability and degradation products.
The experimental data comes from studies designed for different applications, which affects the specific protocols.
For your work in drug development, the most critical finding is the narrow window of stability for the this compound (orthoformate) protecting group [2]. This property is a double-edged sword:
The hydrolysis of this compound is not just a simple reversal of its formation; it proceeds to form other products like methyl formate, rather than reforming the original aldehyde or acid [1]. This irreversible pathway is an important consideration when designing synthetic routes.
Flammable;Irritant